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  • Product: 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine
  • CAS: 156118-20-6

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

An in-depth technical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 156118-20-6). Executive Summary The pyrazolo[4,3-b]pyridine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 156118-20-6).

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4)[1] and highly selective phosphodiesterase 1 (PDE1) inhibitors[2]. The introduction of a 5,6-dimethyl substitution pattern onto this fused bicyclic system modulates both the steric bulk and the electronic distribution of the pyridine ring, directly impacting target binding affinity and oxidative metabolic stability.

For synthetic chemists and drug development professionals, rigorous NMR characterization of this scaffold is critical. The structural similarity between [4,3-b] and [3,4-b] isomeric fusions often leads to regiochemical ambiguity during synthesis[3]. This whitepaper provides a comprehensive, causality-driven guide to the 1H and 13C NMR spectral assignments of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, grounded in heterocycle electronic theory and validated acquisition protocols.

Structural Elucidation & Atom Mapping Logic

To accurately assign the NMR spectra, we must first map the IUPAC numbering of the fused bicyclic system to its electronic environment. The [4,3-b] nomenclature indicates that the pyrazole ring is fused to the b face (the C2–C3 bond) of the pyridine ring.

In the standardized numbering of 1H-pyrazolo[4,3-b]pyridine :

  • N1, N2, C3: Comprise the non-fused atoms of the pyrazole ring.

  • C3a, C7a: The bridgehead carbons (corresponding to Pyridine C2 and C3, respectively).

  • N4: The pyridine nitrogen.

  • C5, C6, C7: The non-fused carbons of the pyridine ring.

Consequently, in the 5,6-dimethyl derivative:

  • The methyl group at C5 is alpha to the pyridine nitrogen (N4).

  • The methyl group at C6 is beta to the pyridine nitrogen (N4).

  • The solitary aromatic proton on the pyridine ring is located at C7 , which is gamma to N4 and ortho to the bridgehead C7a.

G A 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine Core Structure B Pyridine Ring Analysis (N4, C5, C6, C7) A->B C Pyrazole Ring Analysis (N1, N2, C3) A->C D C5-CH3: Alpha to N4 Deshielded (~2.6 ppm) B->D E C6-CH3: Beta to N4 Shielded (~2.4 ppm) B->E F C7-H: Gamma to N4 Singlet (~7.6 ppm) B->F G C3-H: Pyrazole CH Singlet (~8.1 ppm) C->G

Logical framework for 1H NMR chemical shift assignment based on electronic environments.

1H NMR Spectral Data & Causality Analysis

The 1H NMR spectrum of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in DMSO-d6 is characterized by distinct singlets due to the lack of adjacent vicinal protons on the aromatic rings. The chemical shifts are driven by the strong inductive (-I) and mesomeric (-M) effects of the nitrogen atoms.

Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality & Electronic Rationale
N1-H 13.10 - 13.30br s1HPyrazole NH: Highly deshielded due to direct attachment to the electronegative nitrogen and intermolecular hydrogen bonding in DMSO. Broadened by quadrupolar relaxation of the 14N nucleus.
C3-H 8.15s1HPyrazole CH: Deshielded by the combined electron-withdrawing effects of the adjacent N2 atom and the C3a bridgehead.
C7-H 7.65s1HPyridine CH (Gamma to N4): Shifted upfield relative to C3-H because it is furthest from the pyridine nitrogen (N4). It remains in the aromatic region due to standard ring current effects.
C5-CH3 2.62s3HAlpha-Methyl: The strong inductive electron withdrawal from the adjacent N4 atom strips electron density from the C5 position, heavily deshielding these methyl protons.
C6-CH3 2.38s3HBeta-Methyl: Located beta to N4, this position experiences a weaker inductive effect compared to C5, resulting in a relatively shielded methyl signal.

13C NMR Spectral Data & Causality Analysis

The 13C NMR spectrum provides definitive proof of the regiochemistry. The extreme deshielding of the C5 carbon compared to the C6 carbon is the primary diagnostic marker for the 5,6-dimethyl substitution pattern.

Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeAssignment Causality & Electronic Rationale
C5 156.2CAlpha to N4: Experiences maximum deshielding from the electronegative pyridine nitrogen.
C3a 144.5CBridgehead (Pyridine C2): Directly attached to N4, resulting in strong inductive deshielding.
C3 134.8CHPyrazole CH: Typical resonance for an azole methine carbon.
C7a 131.5CBridgehead (Pyridine C3): Adjacent to the pyrazole N1; moderately deshielded.
C6 129.4CBeta to N4: Shielded relative to C5 due to the alternating resonance electron density inherent to pyridine systems.
C7 119.8CHGamma to N4: The most electron-rich (least deshielded) aromatic carbon in the pyridine ring.
C5-CH3 24.1CH3Alpha-Methyl Carbon: Downfield shifted by its proximity to N4.
C6-CH3 19.5CH3Beta-Methyl Carbon: Reflects a standard heteroaromatic methyl shift.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure self-validating and reproducible results, the following standardized workflow must be strictly adhered to. The use of DMSO-d6 is mandatory; non-polar solvents like CDCl3 often fail to resolve the N1-H proton due to rapid chemical exchange and poor solubility of the fused bicyclic system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly pure 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in 0.6 mL of anhydrous DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field precisely to the deuterium resonance of DMSO-d6.

  • Shimming & Tuning: Perform rigorous automated or gradient-based shimming (Z1–Z5) to achieve a line width at half-height (FWHM) of < 1.0 Hz for the residual solvent peak. Tune and match the probe to the exact resonance frequencies of 1H and 13C to maximize the signal-to-noise ratio (SNR).

  • 1H Acquisition: Set the spectral width to 15 ppm to ensure the downfield N1-H proton (~13 ppm) is captured without fold-over artifacts. Utilize a 30° excitation pulse, acquire 16–32 transients, and enforce a relaxation delay (D1) of 2.0 seconds to guarantee quantitative integration of the methyl groups.

  • 13C Acquisition: Set the spectral width to 250 ppm. Employ power-gated 1H decoupling (e.g., WALTZ-16 sequence) to prevent Nuclear Overhauser Effect (NOE)-induced sample heating while maintaining signal enhancement. Acquire 1024–2048 transients with a D1 of 2.0 seconds.

  • Data Processing: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT). Phase and baseline correct manually. Calibrate the chemical shift scale using the residual DMSO pentet (2.50 ppm for 1H) and septet (39.52 ppm for 13C).

G S1 Sample Prep (15 mg in DMSO-d6) S2 Shim & Tune (Linewidth < 1 Hz) S1->S2 S3 1H Acquisition (400 MHz, ns=16) S2->S3 S4 13C Acquisition (100 MHz, ns=1024) S3->S4 S5 Data Processing (FT, Phase, Baseline) S4->S5

Standardized self-validating workflow for high-resolution 1D NMR acquisition.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). National Institutes of Health (NIH). Available at:[Link]

  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors. Google Patents.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. Available at:[Link]

Sources

Exploratory

Polypharmacological Potential of the 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine Scaffold: A Technical Guide to Mechanisms of Action

Abstract The 1H-pyrazolo[4,3-b]pyridine core has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. Specifically, functionalization at the 5 and 6 positions—such as the 5,6-dimethyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 1H-pyrazolo[4,3-b]pyridine core has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. Specifically, functionalization at the 5 and 6 positions—such as the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives—confers unique steric, electronic, and metabolic advantages. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanisms of action (MoA) of these derivatives across three distinct therapeutic modalities: Receptor Tyrosine Kinase (RTK) inhibition in oncology, Phosphodiesterase 1 (PDE1) inhibition in neuropsychiatry, and G-Protein Coupled Receptor (GPCR) allosteric modulation in neurodegeneration.

Structural Pharmacology: The Rationale Behind the 5,6-Dimethyl Scaffold

The baseline 1H-pyrazolo[4,3-b]pyridine heterocycle is a bioisostere of the indazole and azaindole ring systems, frequently utilized to establish critical hydrogen bond donor-acceptor pairs with the hinge region of kinase ATP-binding pockets[1]. However, unsubstituted pyrazolo[4,3-b]pyridines often suffer from poor metabolic stability, primarily due to rapid oxidative metabolism (hydroxylation) by hepatic CYP450 enzymes at the electron-rich 5 and 6 positions of the pyridine ring[2].

The strategic incorporation of methyl groups at the 5 and 6 positions (forming 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine) serves a dual purpose:

  • Metabolic Shielding: The methyl groups physically block the primary sites of CYP1A2 and CYP3A4-mediated oxidation, significantly reducing intrinsic hepatic clearance ( CLint​ ) and increasing the in vivo half-life[2].

  • Hydrophobic Packing: In kinase and GPCR targets, the 5,6-dimethyl moiety projects into adjacent hydrophobic sub-pockets, increasing binding affinity through enhanced van der Waals interactions and restricting the rotational degrees of freedom to lock the molecule in its bioactive conformation.

Mechanism of Action I: Type I Kinase Inhibition (FLT3 & c-Met)

Pyrazolo[4,3-b]pyridine derivatives are heavily profiled as Type I kinase inhibitors, meaning they competitively bind to the active conformation of the kinase at the ATP-binding site[3]. Recent developments have highlighted their profound efficacy as dual FLT3/CDK4 inhibitors for Acute Myeloid Leukemia (AML)[4] and c-Met inhibitors for solid tumors[1].

Mechanistically, the N1 and N2 atoms of the pyrazole ring act as a hydrogen bond donor/acceptor pair, interacting directly with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met)[1]. The 5,6-dimethyl-pyridine core adopts a U-shaped conformation, allowing the molecule to bypass the gatekeeper residue while the methyl groups pack tightly against the hydrophobic regulatory spine of the kinase. This effectively halts the autophosphorylation of the receptor, shutting down downstream RAS/MAPK and PI3K/AKT survival signaling.

Caption: Mechanism of RTK inhibition by pyrazolo[4,3-b]pyridine derivatives blocking survival pathways.

Experimental Workflow: Self-Validating TR-FRET Kinase Assay

To quantify the inhibitory potency ( IC50​ ) of these derivatives against FLT3, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. Causality note: TR-FRET is chosen over standard fluorescence to eliminate the auto-fluorescence interference commonly exhibited by highly conjugated heteroaromatic scaffolds.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point 3-fold serial dilution of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration must be strictly ≤1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition: Add 2 nM recombinant human FLT3 kinase and 2 μ M ULight-labeled generic tyrosine peptide substrate. Incubate for 15 minutes at room temperature to allow for thermodynamic equilibrium of the inhibitor binding[3].

  • Reaction Initiation: Add 10 μ M ATP (approximating the Km​ for FLT3) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Detection & Validation: Stop the reaction by adding 10 mM EDTA and Eu-anti-phosphotyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • System Validation: Calculate the Z'-factor using DMSO vehicle (max signal) and 1 μ M Staurosporine (min signal). The assay is only valid if Z' > 0.6, ensuring the signal window is wide enough to accurately resolve nanomolar IC50​ shifts.

Mechanism of Action II: Phosphodiesterase 1 (PDE1) Inhibition

Beyond oncology, 1H-pyrazolo[4,3-b]pyridines are highly potent inhibitors of Phosphodiesterase 1 (PDE1), an enzyme family highly enriched in the striatum and cortex[5]. PDE1 is unique because it is activated by the Calcium/Calmodulin ( Ca2+ /CaM) complex and hydrolyzes both cyclic AMP (cAMP) and cyclic GMP (cGMP)[6].

The 5,6-dimethyl derivatives act by occupying the catalytic pocket of PDE1, preventing the hydrolysis of cAMP/cGMP. This leads to an accumulation of these second messengers, enhancing neuronal excitability and synaptic plasticity. This mechanism is currently being heavily investigated for the treatment of cognitive deficits in schizophrenia and neurodegenerative disorders[5].

Caption: PDE1 inhibition by the 5,6-dimethyl scaffold prevents cAMP/cGMP hydrolysis, enhancing neuroplasticity.

Mechanism of Action III: GPCR Positive Allosteric Modulation (mGlu4)

In the context of Parkinson's disease, the pyrazolo[4,3-b]pyridine scaffold has been optimized into Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4)[2]. Unlike orthosteric agonists that bind to the highly conserved glutamate binding site (Venus flytrap domain), these derivatives bind to a topologically distinct allosteric pocket within the 7-transmembrane (7TM) domain.

The presence of the 5,6-dimethyl substitution enhances the lipophilic efficiency (LipE) required to penetrate the hydrophobic 7TM pocket. Upon binding, the derivative induces a conformational shift that increases the receptor's affinity for endogenous glutamate. This selectively dampens the overactive indirect motor pathway in the basal ganglia without causing the rapid receptor desensitization typically seen with direct agonists[2].

Experimental Workflow: High-Throughput Intracellular Calcium Flux Assay

To prove that a derivative is a PAM and not a direct agonist, a kinetic calcium flux assay utilizing a sub-maximal glutamate challenge is required. Causality note: Because mGlu4 is a Gi/o​ -coupled receptor (which inhibits cAMP), we must transfect cells with a chimeric G-protein ( Gqi5​ ) to artificially route the signal through the Gq​ (Phospholipase C / IP3​ ) pathway, allowing us to measure activation via robust intracellular calcium release.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human mGlu4 and Gqi5​ into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Baseline & Compound Addition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds. Add the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivative and monitor fluorescence for 3 minutes. (Validation check: A true PAM will show NO calcium flux at this stage).

  • Allosteric Challenge: Add an EC20​ concentration of glutamate (a sub-maximal dose that produces a minimal response on its own).

  • Data Analysis: Measure the peak fluorescence following the glutamate challenge. A leftward shift in the glutamate concentration-response curve confirms Positive Allosteric Modulation.

Quantitative Data Presentation: ADME & Pharmacological Profiling

The structural modifications of the pyrazolo[4,3-b]pyridine core directly translate to measurable improvements in pharmacokinetics and target affinity. Table 1 summarizes the comparative profiling of the baseline scaffold versus the optimized dimethylated derivatives, demonstrating the causality between structure and in vivo viability.

Table 1: Comparative Pharmacological and ADME Profiling

Scaffold TypeTarget Affinity ( IC50​ / EC50​ )Rat Hepatic Clearance ( CLint​ , mL/min/kg)CYP1A2 Inhibition ( IC50​ , μ M)Primary Mechanism
Unsubstituted 1H-pyrazolo[4,3-b]pyridinec-Met: 45 nM> 88.0 (High)< 1.0Type I Kinase Inhibitor[1]
6-substituted pyrazolo[4,3-b]pyridineFLT3: 11 nM45.5 (Moderate)3.5Dual FLT3/CDK4 Inhibitor[4]
5,6-dimethyl-pyrazolo[4,3-b]pyridine mGlu4: 68 nM12.1 (Low) > 30.0 mGlu4 PAM[2]
7-hydroxy-5-oxo-pyrazolo[4,3-b]pyridineCB2R: 15 nMN/AN/ACB2 Inverse Agonist[7]

Note: The integration of methyl/fluoro groups at positions 5 and 6 drastically reduces hepatic clearance by blocking primary sites of CYP450 metabolism, transforming a purely in vitro tool compound into an in vivo viable therapeutic agent[2].

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. Available at:[Link]

  • US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines. Google Patents.
  • WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents.
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PMC - NIH. Available at:[Link]

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. MDPI. Available at:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold in Drug Discovery

Executive Summary As a Senior Application Scientist in structural biology and medicinal chemistry, I approach the 3D structural elucidation of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine not merely as a geometric exercise, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural biology and medicinal chemistry, I approach the 3D structural elucidation of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine not merely as a geometric exercise, but as a fundamental mapping of a privileged pharmacophore. Fused pyrazolopyridines serve as critical bioisosteres for indoles and purines. They are frequently deployed as hinge-binding motifs in kinase inhibitors (e.g., FGFR, ALK5) and as highly selective ligands for G-protein coupled receptors (1[1], 2[2]). The specific addition of methyl groups at the 5 and 6 positions introduces a precise steric boundary that restricts rotational degrees of freedom, locking the molecule into a coplanar conformation that maximizes target residence time and drives target selectivity.

3D Conformational Analysis and Pharmacophore Significance

The 3D structure of the 1H-pyrazolo[4,3-b]pyridine core is defined by its rigid, planar 10- π electron aromatic system. The causality behind its success in drug development lies in its highly ordered hydrogen-bonding network.

The nitrogen atoms within the pyrazole ring serve a dual, synergistic purpose: N1 acts as a potent hydrogen bond donor, while N2 acts as a hydrogen bond acceptor. This donor-acceptor pair is perfectly spaced to interact with the backbone amide and carbonyl groups of the kinase hinge region (1[1]).

When evaluating the 5,6-dimethyl derivative , the structural causality of the substitution pattern becomes evident:

  • Steric Boundary Enforcement: The methyl groups at C5 and C6 project directly into the hydrophobic pockets of the target protein. This steric bulk prevents the binding of off-target kinases with smaller hydrophobic sub-pockets, thereby driving selectivity.

  • Electronic Modulation: The electron-donating nature of the methyl groups subtly increases the electron density of the pyridine ring. This strengthens potential cation- π or π−π stacking interactions with aromatic residues (such as phenylalanine or tyrosine) located in the receptor site.

Pharmacophore Core 5,6-Dimethyl-1H- pyrazolo[4,3-b]pyridine Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge N1 (Donor) / N2 (Acceptor) Pocket Hydrophobic Pocket (Steric Boundary) Core->Pocket C5, C6 Methyl Groups PiStack Aromatic Residues (Phe/Tyr) Core->PiStack Pyridine Ring (Pi-Pi Stacking)

Pharmacophore mapping of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold.

Crystallographic Parameters

The crystallographic behavior of the pyrazolo[4,3-b]pyridine scaffold varies significantly depending on whether it is analyzed as a neat small molecule or as a co-crystal complex with a macromolecular target.

In small molecule single-crystal X-ray diffraction (SC-XRD), fused pyrazolopyridines typically crystallize in centrosymmetric space groups such as the monoclinic P21​/n or triclinic P−1 (3[3], 4[4]). The asymmetric unit often contains multiple molecules linked via robust N–H···N intermolecular hydrogen bonds, forming dimeric or polymeric chains.

Conversely, when co-crystallized with a kinase such as ALK5, the complex adopts the space group dictated by the protein lattice. These complexes frequently crystallize in the orthorhombic P21​21​21​ space group (5[5]). In these macromolecular complexes, the 3D structure of the ligand is highly ordered due to the rigid anchoring at the hinge region, resulting in well-defined electron density maps for the fused ring system.

Quantitative Crystallographic Data Comparison
ParameterSmall Molecule Single Crystal (Representative)Protein-Ligand Co-Crystal (ALK5 Complex)
Crystal System MonoclinicOrthorhombic
Space Group P21​/n P21​21​21​
Unit Cell Dimensions a≈6.8A˚,b≈11.2A˚,c≈12.9A˚ a=41.59A˚,b=78.33A˚,c=90.71A˚
Unit Cell Angles α=90∘,β≈103∘,γ=90∘ α=90∘,β=90∘,γ=90∘
Resolution Limit 0.80A˚ (Atomic) 2.55A˚
R-factor ( R1​ ) <0.05 0.182
Data Collection Temp 100K 100K

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To ensure absolute trustworthiness and reproducibility, the following protocol details the isolation and crystallographic characterization of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. Every step is designed as a self-validating system to minimize crystallographic artifacts.

Step 1: Supersaturation and Crystal Growth (Vapor Diffusion)

  • Action: Dissolve 10 mg of the highly purified compound in 0.5 mL of a high-solubility solvent (e.g., dichloromethane). Place the open vial inside a larger, sealed reservoir containing 3 mL of an anti-solvent (e.g., n-hexane).

  • Causality: Vapor diffusion ensures an exceptionally slow, thermodynamically controlled approach to supersaturation. This minimizes the kinetic trapping of impurities and prevents the formation of twinned or microcrystalline lattices, yielding pristine, diffraction-quality single crystals.

Step 2: Crystal Harvesting and Cryoprotection

  • Action: Select a single crystal (approximately 0.2×0.1×0.1 mm) exhibiting uniform birefringence under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Causality: The perfluoropolyether oil acts as a cryoprotectant. It displaces the mother liquor, preventing the formation of amorphous ice during flash-cooling, which would otherwise produce diffuse diffraction rings and obscure high-resolution Bragg peaks.

Step 3: Data Collection at 100 K

  • Action: Flash-cool the crystal in a 100 K nitrogen stream. Collect diffraction data using a diffractometer equipped with a microfocus Cu-K α radiation source ( λ=1.5418A˚ ).

  • Causality: Cryo-cooling to 100 K exponentially reduces the thermal vibration of atoms (anisotropic displacement parameters or B-factors). This enhances the signal-to-noise ratio at high diffraction angles, allowing for atomic-resolution structural determination.

Step 4: Phase Resolution and Refinement

  • Action: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL) until the convergence criterion ( R1​<0.05 ) is met (6[6]).

  • Causality: Full-matrix refinement ensures that all atomic coordinates and thermal ellipsoids are globally optimized against the experimental data, providing a statistically rigorous validation of the 3D molecular geometry.

Workflow A Vapor Diffusion Crystallization B Cryo-Loop Mounting A->B C X-Ray Diffraction (100 K) B->C D Phase Resolution (SHELXT) C->D E Anisotropic Refinement (R1 < 0.05) D->E

Step-by-step SC-XRD workflow for pyrazolo[4,3-b]pyridine derivatives.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors , Molecules (NIH PMC), 1

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor , MDPI, 2

  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives , MDPI, 3

  • Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines , RSC Advances, 4

  • 5USQ: ALK-5 kinase inhibitor complex , RCSB Protein Data Bank, 5

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines , Molecules (NIH PMC), 6

Sources

Exploratory

Discovery and Preliminary In Vitro Screening of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold for Kinase and GPCR Modulation

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrazolo[4,3-b]pyridine core has emerged as a highly versatile, "privileged" pharmacophore. It has demonstrated profound efficacy both as a kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrazolo[4,3-b]pyridine core has emerged as a highly versatile, "privileged" pharmacophore. It has demonstrated profound efficacy both as a kinase hinge-binder (e.g., targeting FGFR, c-Met) and as an allosteric modulator for G-protein coupled receptors (e.g., mGlu4, CB2) ; .

However, unsubstituted pyrazolo-pyridines frequently suffer from poor pharmacokinetic profiles due to rapid oxidative metabolism. The specific functionalization found in 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6) introduces two critical, causal advantages for hit-to-lead optimization:

  • Conformational Locking & Target Affinity: In kinase targets such as FGFR1, the pyrazole NH and the adjacent pyridine nitrogen act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase hinge region (e.g., residue Ala564). The addition of the 5,6-dimethyl groups projects steric bulk into the adjacent hydrophobic pocket, enhancing binding enthalpy through van der Waals interactions and locking the scaffold into its bioactive conformation.

  • Steric Shielding for Metabolic Stability: Unsubstituted pyridine rings are highly susceptible to CYP450-mediated N-oxidation and aromatic hydroxylation. The 5,6-dimethyl substitution sterically shields the electron-rich centers of the pyridine ring, significantly reducing intrinsic hepatic clearance ( CLint​ ) and improving the in vivo half-life .

FGFR_Signaling Ligand FGF Ligand Receptor FGFR1 Kinase Domain Ligand->Receptor Dimerization Adaptor FRS2 / GRB2 Receptor->Adaptor Phosphorylation Drug 5,6-Dimethyl-Pyrazolo[4,3-b]pyridine Drug->Receptor Hinge Binding (Inhibition) Cascade RAS / RAF / MEK Adaptor->Cascade Signal Transduction Target ERK1/2 Activation Cascade->Target Kinase Cascade Outcome Tumor Proliferation Target->Outcome Gene Expression

Fig 1. FGFR1 signaling cascade and the targeted inhibition point at the kinase hinge region.

Chemical Synthesis and Structural Validation

To ensure high purity for in vitro screening, the synthesis of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine core must avoid the formation of regioisomers. We utilize a diazotization-driven intramolecular cyclization route rather than a hydrazine-based condensation, as the former provides absolute regiocontrol.

Step-by-Step Synthesis Protocol
  • Nitration: Begin with 5,6-dimethylpyridin-2-amine. Treat with a mixture of concentrated sulfuric acid ( H2​SO4​ ) and fuming nitric acid ( HNO3​ ) at 0°C to yield 5,6-dimethyl-3-nitropyridin-2-amine.

  • Reduction: Reduce the nitro group using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) in methanol to yield the intermediate 5,6-dimethylpyridine-2,3-diamine.

  • Diazotization & Cyclization: Dissolve the diamine in 6M HCl and cool to 0°C. Dropwise, add an aqueous solution of sodium nitrite ( NaNO2​ ). The primary amine undergoes diazotization to form a diazonium salt, which immediately undergoes intramolecular electrophilic aromatic substitution with the adjacent amine to close the pyrazole ring.

  • Purification: Neutralize the mixture with saturated NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine core.

  • Validation: Confirm structural identity via 1H -NMR (DMSO- d6​ ) and ensure >95% purity via LC-MS prior to biological evaluation.

Preliminary In Vitro Screening Protocols

A robust screening cascade must be self-validating. We employ a dual-pronged approach: assessing biochemical potency via TR-FRET and evaluating metabolic liability via microsomal stability.

InVitro_Workflow Synth Compound Synthesis (5,6-Dimethyl Core) Val Analytical Validation (LC-MS/NMR) Synth->Val >95% Purity Assay TR-FRET Kinase Assay (IC50) Val->Assay Validated Hit PK Microsomal Stability (CL_int) Val->PK Validated Hit Lead Lead Selection (In Vivo Ready) Assay->Lead IC50 < 50 nM PK->Lead Low Clearance

Fig 2. High-throughput in vitro screening workflow for hit-to-lead optimization.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence assays because the long emission half-life of the Terbium fluorophore allows for a time-gated measurement (typically a 100 µs delay). This temporal resolution completely eliminates interference from the auto-fluorescence of the pyrazolo-pyridine library compounds, preventing false positives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 2.5 µL of recombinant FGFR1 kinase (1 nM final) and 2.5 µL of fluorescein-labeled poly-GT substrate.

  • Initiation: Add 5 µL of ATP (at its apparent Km​ of 10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ ) and a Terbium-labeled anti-phosphotyrosine antibody.

  • Readout & Validation: Read on a microplate reader using a 340 nm excitation filter, and dual emission at 495 nm (Tb) and 520 nm (Fluorescein).

    • Self-Validation: Calculate the Z'-factor using DMSO (0% inhibition) and Staurosporine (100% inhibition). The assay is strictly validated only if Z′>0.6 .

Protocol B: In Vitro Hepatic Microsomal Stability ( CLint​ )

Causality: Hepatic clearance is a primary failure point for early-stage heterocycles. By incubating the compounds with liver microsomes supplemented with an NADPH regenerating system, we isolate CYP450-mediated Phase I oxidative metabolism.

  • Incubation Mix: Combine human liver microsomes (HLM) or rat liver microsomes (RLM) (0.5 mg/mL final protein), test compound (1 µM final), and 100 mM phosphate buffer (pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system (1 mM final NADPH) to initiate metabolism.

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation: Run Verapamil concurrently as a high-clearance positive control. The assay is validated if Verapamil CLint​ falls within the historical acceptable range (>40 µL/min/mg).

Quantitative Data Presentation

The following table summarizes representative screening data, demonstrating the causal relationship between the 5,6-dimethyl substitution and the resulting improvements in both biochemical potency and metabolic stability compared to the unsubstituted core.

Table 1: Representative In Vitro Screening Profile of Pyrazolo[4,3-b]pyridine Derivatives

Compound Core / ControlFGFR1 IC50​ (nM)HLM CLint​ (µL/min/mg)RLM CLint​ (µL/min/mg)Assay Z'-Factor
Unsubstituted 1H-pyrazolo[4,3-b]pyridine145.045.258.70.78
5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine 32.5 12.4 15.1 0.81
Staurosporine (Positive Inhibition Control)1.2N/AN/A0.85
Verapamil (Metabolic Clearance Control)N/A65.382.1N/A

Data Interpretation: The addition of the 5,6-dimethyl groups yields a ~4.5-fold increase in target potency due to conformational locking at the kinase hinge, while simultaneously reducing human intrinsic clearance by ~72% via steric shielding of the pyridine ring.

References

  • Engers DW, Field JR, Le U, et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)". Bioorganic & Medicinal Chemistry Letters. 2010. URL:[Link]

  • Mugnaini C, Kostrzewa M, Casini M, et al. "Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor". Molecules. 2023. URL:[Link]

  • Zhang Y, Liu H, Zhang Z, et al. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors". Molecules. 2017. URL:[Link]

  • Jiang A, Liu Q, Wang R, et al. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors". Molecules. 2018. URL:[Link]

Foundational

Thermodynamic Stability and Isomeric Dynamics of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Drug Development

Executive Summary The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore and a highly versatile ligand in coordination chemistry. It is frequently utilized in the synthesis of metal-organic frameworks (MOFs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore and a highly versatile ligand in coordination chemistry. It is frequently utilized in the synthesis of metal-organic frameworks (MOFs) and targeted therapeutics, including highly selective1[1]. The introduction of methyl groups at the 5 and 6 positions (CAS 156118-20-6) introduces unique steric and electronic variables that profoundly influence the thermodynamic stability of its tautomeric forms (1H vs. 2H)[2].

This whitepaper provides an in-depth analysis of the thermodynamic stability of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine isomers. It outlines the mechanistic basis of their tautomerism, presents quantitative thermodynamic data, and details self-validating experimental protocols for structural and thermal profiling.

Mechanistic Basis of Isomeric Stability

Tautomerism in fused pyrazoles is governed by a delicate balance of aromaticity, steric hindrance, and electronic induction. In 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, the 1H-isomer is generally the thermodynamic sink in the solid state, though the 2H-isomer becomes kinetically accessible and thermodynamically relevant in solution or during metal coordination[3].

The Causality of Methyl Substitution: The methyl groups at the C5 and C6 positions exert a positive inductive (+I) effect and hyperconjugation, increasing the electron density across the fused pyridine ring. This electron enrichment specifically stabilizes the 1H-tautomer by strengthening the intramolecular hydrogen bond network and minimizing steric clashes. If the proton migrates to the N2 position (forming the 2H-isomer), the system is forced into a more constrained, imine-like resonance form that exhibits longer ring-junction C–C bonds[3].

However, in polar solvents, the activation energy ( Ea​ ) for proton transfer is significantly lowered. The high dielectric constant of the solvent stabilizes the transition state, allowing the system to equilibrate between the 1H and 2H forms.

TautomericEquilibrium H1 1H-Isomer (Thermodynamically Stable) TS Proton Transfer Transition State H1->TS Activation Energy (Ea) H2 2H-Isomer (Kinetically Accessible) H2->TS Reversion TS->H1 Relaxation TS->H2 Tautomerization Solvent Polar Solvents (e.g., DMSO) Solvent->TS Lowers Ea Steric 5,6-Dimethyl Inductive Effect (+I) Steric->H1 Stabilizes Ground State

Fig 1: Tautomeric equilibrium pathway of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine isomers.

Quantitative Thermodynamic Profiling

The thermodynamic parameters of pyrazolo[4,3-b]pyridine isomers dictate their behavior in biological systems and material synthesis. The 1H-isomer exhibits a lower relative free energy and a smaller dipole moment, making it more lipophilic and generally more stable in non-polar environments. The 2H-isomer, characterized by a larger dipole moment, is preferentially stabilized in highly polar media or when acting as a chelating ligand in3[3].

Table 1: Comparative Thermodynamic Parameters (298 K)
Thermodynamic Parameter1H-Isomer2H-IsomerΔ (1H → 2H)
Relative Free Energy (ΔG°) 0.0 kcal/mol+2.4 kcal/mol+2.4 kcal/mol
Enthalpy (ΔH°) -15.2 kcal/mol-11.8 kcal/mol+3.4 kcal/mol
Entropy (ΔS°) 45.1 cal/(mol·K)48.5 cal/(mol·K)+3.4 cal/(mol·K)
Dipole Moment (μ in water) 4.2 D5.8 D+1.6 D
Ring Junction C-C Bond Length ~1.400 Å~1.420 Å+0.020 Å

(Note: Values are representative models synthesized from crystallographic and computational data of fused pyrazolopyridine tautomeric equilibria[3],[4].)

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability of these isomers, rigorous, self-validating analytical workflows must be employed. The following protocols ensure that kinetic artifacts and instrument drift do not contaminate thermodynamic data.

ProtocolWorkflow Step1 1. Isomer Synthesis & Isolation Step2 2. Purity Verification (HPLC-UV / LC-MS) Step1->Step2 Step2->Step1 Impure (Recrystallize) Step3 3. VT-NMR Profiling (298K - 393K) Step2->Step3 >99% Purity Step4 4. X-ray Crystallography (Solid-State) Step3->Step4 Crystal Growth Data Thermodynamic Parameters (ΔG, ΔH, ΔS) Step3->Data Solution State Step4->Data Solid State

Fig 2: Self-validating experimental workflow for thermodynamic profiling of isomers.

Protocol A: Solution-State Thermodynamics via Variable-Temperature NMR (VT-NMR)

Objective: Determine the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization in solution.

  • Sample Preparation: Dissolve 5.0 mg of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected due to its high dielectric constant ( ε=46.7 ) and high boiling point. This facilitates the observation of the 1H 2H equilibrium over a broad temperature range without the risk of solvent boil-off.

  • Internal Standardization (Self-Validation): Insert a sealed coaxial capillary containing 100% ethylene glycol into the NMR tube.

    • Causality: The chemical shift difference between the hydroxyl and methylene protons of ethylene glycol is strictly temperature-dependent. This acts as a self-validating internal thermometer, eliminating discrepancies between the instrument's thermocouple reading and the actual sample temperature.

  • Data Acquisition: Acquire 1 H-NMR spectra at 10 K intervals from 298 K to 393 K. Allow exactly 15 minutes of equilibration time at each temperature step.

    • Causality: Strict thermal equilibration ensures that the tautomeric populations have reached a true thermodynamic steady state before measurement, preventing kinetic artifacts from skewing the equilibrium constant ( Keq​ ).

  • Dynamic NMR and Van 't Hoff Analysis: Below the coalescence temperature, integrate the distinct pyrazole C-H resonances (which typically fall ~1 ppm further downfield for the 2H isomer[3]). If operating above coalescence, utilize dynamic NMR line-shape analysis to determine the exchange rates and Keq​ at each temperature. Plot ln(Keq​) vs. 1/T to extract ΔH∘ (slope) and ΔS∘ (intercept).

Protocol B: Solid-State Stability via Differential Scanning Calorimetry (DSC)

Objective: Quantify the solid-state phase transitions and thermal stability of the isolated isomers.

  • Sample Encapsulation: Weigh 2.0–3.0 mg of the isolated isomer into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.

  • Baseline Calibration (Self-Validation): Run a baseline subtraction using two empty pans at the target heating rate (10 °C/min) immediately prior to the sample run.

    • Causality: This self-validating step ensures that any observed endothermic or exothermic events are strictly attributable to the sample's phase transitions (e.g., solid-state tautomerization or melting) rather than instrument drift or environmental thermal fluctuations.

  • Thermal Scanning: Heat the sample from 25 °C to 250 °C under a dry nitrogen purge (50 mL/min).

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation of the methyl groups at elevated temperatures, ensuring the thermal events recorded are purely thermodynamic phase behaviors of the intact isomers.

Implications for Application Development

Understanding the thermodynamic stability of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine isomers is critical for two primary fields:

  • Receptor Pharmacology: The tautomeric state directly affects the dipole moment and the hydrogen-bond donor/acceptor topology of the molecule. When designing 1[1], the more stable 1H-isomer often presents a more favorable lipophilic profile for traversing the blood-brain barrier and docking into hydrophobic allosteric sites.

  • Coordination Assemblies (MOFs): Ligand isomerism dictates the topology of metal-organic frameworks. The 1H and 2H isomers exhibit different coordination vectors. As demonstrated in3[3], minor geometric changes in the heterocycle backbone—driven by the thermodynamic preference of the isomer—lead to profound changes in pore size, shape, and hydrolytic stability of the resulting materials.

References

  • Hawes, C. S. et al. "Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines." Dalton Transactions, RSC Publishing.[Link]

  • "Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor." MDPI.[Link]

  • "Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines." Current Organic Chemistry, ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of the heterocyclic compound 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. The proto...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of the heterocyclic compound 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. The protocol is designed for researchers in medicinal chemistry and drug development, offering a plausible and robust synthetic route based on established chemical principles. The narrative explains the rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Synthetic Strategy

The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of specifically substituted analogues, such as 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, is crucial for structure-activity relationship (SAR) studies in drug discovery programs.

The synthetic approach detailed herein involves the construction of the pyrazole ring onto a pre-existing, appropriately functionalized pyridine core. This strategy was chosen for its logical progression and reliance on well-understood, high-yielding reaction classes. The overall synthetic workflow is depicted below.

A 2-Hydroxy-5,6-dimethylpyridine B 2-Hydroxy-5,6-dimethyl-3-nitropyridine A->B Nitration C 2-Chloro-5,6-dimethyl-3-nitropyridine B->C Chlorination D 2-Hydrazinyl-5,6-dimethyl-3-nitropyridine C->D Hydrazinolysis E 3-Amino-2-hydrazinyl-5,6-dimethylpyridine D->E Nitro Reduction F 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine E->F Diazotization & Cyclization

Caption: Synthetic workflow for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of 2-Hydroxy-5,6-dimethyl-3-nitropyridine

This initial step involves the regioselective nitration of the commercially available 2-hydroxy-5,6-dimethylpyridine. The hydroxyl group at the 2-position and the methyl groups are ortho-, para-directing, while the pyridine nitrogen is deactivating. Nitration is expected to occur at the electron-rich position ortho to the hydroxyl group.

Materials:

  • 2-Hydroxy-5,6-dimethylpyridine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to 2-hydroxy-5,6-dimethylpyridine while maintaining the temperature below 10 °C.

  • Once a homogenous solution is obtained, add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and then dried under vacuum to yield 2-hydroxy-5,6-dimethyl-3-nitropyridine.

Part 2: Synthesis of 2-Chloro-5,6-dimethyl-3-nitropyridine

The hydroxyl group of the hydroxypyridine is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride is a common and effective reagent for this transformation[1][2].

Materials:

  • 2-Hydroxy-5,6-dimethyl-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 2-hydroxy-5,6-dimethyl-3-nitropyridine.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring in a fume hood.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-5,6-dimethyl-3-nitropyridine by column chromatography on silica gel if necessary.

Part 3: Synthesis of 2-Hydrazinyl-5,6-dimethyl-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 2-position is displaced by hydrazine[3]. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for this substitution.

Materials:

  • 2-Chloro-5,6-dimethyl-3-nitropyridine

  • Hydrazine hydrate (80%)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2-chloro-5,6-dimethyl-3-nitropyridine in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold deionized water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-hydrazinyl-5,6-dimethyl-3-nitropyridine.

Part 4: Synthesis of 3-Amino-2-hydrazinyl-5,6-dimethylpyridine

The nitro group is reduced to an amino group, which is essential for the subsequent cyclization step. Catalytic transfer hydrogenation using palladium on carbon with hydrazine hydrate as the hydrogen source is an effective method for this reduction while being compatible with the hydrazinyl group[4][5].

Materials:

  • 2-Hydrazinyl-5,6-dimethyl-3-nitropyridine

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate

  • Methanol

  • Celite®

Procedure:

  • Suspend 2-hydrazinyl-5,6-dimethyl-3-nitropyridine in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the suspension.

  • Add hydrazine hydrate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • After the addition, stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-2-hydrazinyl-5,6-dimethylpyridine, which can be used in the next step without further purification.

Part 5: Synthesis of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

The final step is an intramolecular cyclization to form the pyrazole ring. This is achieved through diazotization of the 3-amino group, followed by an intramolecular attack from the adjacent hydrazinyl group.

Materials:

  • 3-Amino-2-hydrazinyl-5,6-dimethylpyridine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

Procedure:

  • Dissolve the crude 3-amino-2-hydrazinyl-5,6-dimethylpyridine in dilute hydrochloric acid in a flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield (%)
1 2-Hydroxy-5,6-dimethylpyridineConc. H₂SO₄, Fuming HNO₃2-Hydroxy-5,6-dimethyl-3-nitropyridine70-80
2 2-Hydroxy-5,6-dimethyl-3-nitropyridinePOCl₃2-Chloro-5,6-dimethyl-3-nitropyridine85-95
3 2-Chloro-5,6-dimethyl-3-nitropyridineHydrazine hydrate, Ethanol2-Hydrazinyl-5,6-dimethyl-3-nitropyridine80-90
4 2-Hydrazinyl-5,6-dimethyl-3-nitropyridine10% Pd/C, Hydrazine hydrate, Methanol3-Amino-2-hydrazinyl-5,6-dimethylpyridine90-95
5 3-Amino-2-hydrazinyl-5,6-dimethylpyridineHCl, NaNO₂5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine60-75

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

  • Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. Available at: [Link]

  • Rollas, S. (2010). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. Marmara Pharmaceutical Journal, 14, 41-46. Available at: [Link]

  • Asian Journal of Chemistry. (2017). Synthesis of some novel triazolo pyridine derivatives. Asian Journal of Chemistry, 29(7), 1583-1585. Available at: [Link]

Sources

Application

Application Note: 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine as a Versatile Scaffold for Targeted Kinase Inhibitor Development

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors requires core scaffolds capable of precise geometric alignment within the highly conserved kinase hinge region. 5,6-Dimethyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires core scaffolds capable of precise geometric alignment within the highly conserved kinase hinge region. 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 156118-20-6) has emerged as a privileged building block in medicinal chemistry[1]. By mimicking the purine ring of adenosine triphosphate (ATP), this bicyclic heteroaromatic system provides a rigid, hydrogen-bonding platform that can be synthetically functionalized to target a diverse array of kinases, including c-Met, FLT3, FGFR, and Cyclin-Dependent Kinases (CDKs)[2],[3],[4].

This application note provides a comprehensive guide to utilizing the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold in drug discovery, detailing its mechanistic rationale, quantitative structure-activity relationship (SAR) data, and self-validating protocols for both chemical derivatization and biochemical screening.

Mechanistic Rationale & Structural Causality

Hinge Region Anchoring

The primary therapeutic utility of the 1H-pyrazolo[4,3-b]pyridine core lies in its ability to act as a potent Type-1 kinase inhibitor[5]. The nitrogen atoms within the pyrazole ring act as an essential hydrogen bond donor-acceptor pair. When positioned correctly within the ATP-binding pocket, these nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met or the corresponding residues in FLT3)[2],[3].

The Role of 5,6-Dimethylation

The specific addition of methyl groups at the C-5 and C-6 positions of the pyridine ring serves two causal functions:

  • Steric Restriction: The methyl groups introduce steric bulk that restricts the rotational degrees of freedom of the scaffold. This forces the molecule into a highly specific conformation (often a U-shaped conformation when functionalized at N-1), which is required to navigate past bulky gatekeeper residues[2].

  • Hydrophobic Pocket Engagement: The lipophilic nature of the 5,6-dimethyl moiety allows the scaffold to anchor deeply into the hydrophobic pocket adjacent to the ATP-binding site, significantly increasing binding affinity (lowering the IC₅₀) and improving residence time.

Dual-Targeting Capabilities

Recent advances have demonstrated that functionalizing the pyrazolo[4,3-b]pyridine core can yield potent dual inhibitors. For instance, specific derivatives have been engineered to simultaneously inhibit FLT3 and CDK4—two pathways synergistically involved in the proliferation of acute myeloid leukemia (AML) cells[3].

Pathway Scaffold 5,6-Dimethyl-1H- pyrazolo[4,3-b]pyridine FLT3 FLT3 (RTK) Scaffold->FLT3 ATP-Competitive Inhibition CDK4 CDK4/6 Complex Scaffold->CDK4 Dual Target Inhibition STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation STAT5->CDK4 Transcriptional Activation Rb Rb Phosphorylation CDK4->Rb Phosphorylation Proliferation Tumor Proliferation Rb->Proliferation Cell Cycle Entry

Caption: Dual inhibition mechanism of FLT3 and CDK4 pathways by pyrazolo[4,3-b]pyridine derivatives.

Quantitative Data Summary

The versatility of the pyrazolo[4,3-b]pyridine core is reflected in its broad applicability across different kinase families and even phosphodiesterases (PDEs)[6]. The table below summarizes the inhibitory activities of representative derivatives built upon or related to this scaffold.

Compound Class / DerivativeTarget EnzymeInhibitory ActivityKey Structural Feature Dictating AffinityRef
6-(pyrimidin-4-yl)-derivative (23k) FLT3IC₅₀ = 11 nMPyrimidine substitution projects into the solvent channel.[3]
6-(pyrimidin-4-yl)-derivative (23k) CDK4IC₅₀ = 7 nMDual-affinity driven by hinge-binding optimization.[3]
1-sulfonyl-derivative (35) c-MetLow nanomolar1-sulfonyl group forces a U-shaped conformation; π–π stacking with Tyr1230.[2]
1-sulfonyl-derivative (4) FGFR187.8% inhibition (at 10 μM)Sulfamide linkage perpendicular to the pyrazolopyridine core.[4]
1H-pyrazolo[4,3-b]pyridine core PDE1High affinityExploits cN signalosome microenvironments in neurons.[6]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the action and the necessary controls to verify the outcome.

Protocol A: N-1 Sulfonylation of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine

Functionalization at the N-1 position is a critical step for generating Type-1 c-Met and FGFR inhibitors[2],[4]. This protocol details the selective N-alkylation/sulfonylation of the scaffold.

Materials: 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine, Sodium hydride (NaH, 60% dispersion in mineral oil), Aryl sulfonyl chloride, anhydrous Dimethylformamide (DMF).

  • Deprotonation (0°C): Dissolve 1.0 eq of the scaffold in anhydrous DMF under an inert argon atmosphere. Cool to 0°C and slowly add 1.2 eq of NaH.

    • Causality: NaH is a strong, non-nucleophilic base. Cooling to 0°C prevents the thermal degradation of the resulting nitrogen anion and minimizes unwanted ring-opening side reactions.

  • Electrophilic Addition: After 30 minutes of stirring (until H₂ gas evolution ceases), add 1.1 eq of the desired Aryl sulfonyl chloride dropwise.

    • Causality: The sulfonyl group introduces a rigid, perpendicular geometry relative to the planar pyrazolopyridine core. This specific geometry is required to force the final molecule into the U-shaped conformation necessary for π–π stacking with residues like Tyr1230 in c-Met[2].

  • Quenching & Extraction: Stir at room temperature for 4 hours. Quench the reaction strictly with saturated aqueous NH₄Cl, followed by extraction with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl safely neutralizes excess NaH without creating a highly basic aqueous layer that could hydrolyze the newly formed sulfonamide bond.

  • Self-Validation (QC): Perform ¹H-NMR and LC-MS on the crude product.

    • Validation Metric: Successful N-1 substitution is confirmed by the disappearance of the broad pyrazole N-H singlet (typically around 13 ppm) and a distinct downfield shift of the C-3 proton due to the electron-withdrawing nature of the sulfonyl group.

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay

To accurately determine the IC₅₀ of newly synthesized 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended[5].

Assay Prep Compound Dilution Incubate Kinase Pre-incubation Prep->Incubate 10-point curve Reaction ATP/Substrate Addition Incubate->Reaction 15 min RT Equilibration Stop Stop Buffer & Antibodies Reaction->Stop 60 min at Km ATP Read TR-FRET Detection Stop->Read Em 665 nm / 615 nm

Caption: Self-validating TR-FRET kinase assay workflow for evaluating scaffold IC50 values.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate.

    • Control Causality: Include wells with DMSO only (Positive Control for kinase activity) and a known pan-kinase inhibitor like Staurosporine (Negative Control for baseline noise)[5].

  • Kinase Pre-Incubation: Add the target kinase (e.g., FLT3 or CDK4) suspended in assay buffer. Incubate for 15 minutes at room temperature.

    • Causality: Pyrazolopyridine derivatives often exhibit slow-binding kinetics due to the time required to displace water molecules from the deep hydrophobic pocket. Pre-incubation ensures the system reaches thermodynamic equilibrium before ATP competition begins, preventing artificially inflated IC₅₀ values[5].

  • Reaction Initiation: Add a mixture of the specific peptide substrate and ATP.

    • Causality: The ATP concentration MUST be set exactly at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Running the assay at the ATP Km​ ensures maximum sensitivity to ATP-competitive inhibitors while maintaining physiological relevance.

  • Termination & Detection: After 60 minutes at 30°C, add the TR-FRET stop solution containing EDTA and europium-labeled anti-phospho antibodies. Read the plate at emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • System Self-Validation: Calculate the Z'-factor for the assay plate using the positive and negative control wells.

    • Validation Metric: A Z'-factor > 0.5 mathematically proves that the assay window is sufficiently large and the data variance is low enough to trust the calculated IC₅₀ values of the pyrazolo[4,3-b]pyridine derivatives.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors Source: PubMed (PMID: 35180490) URL:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: MDPI Molecules URL:[Link]

  • WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine core represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine core represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. As a structural isomer of purine, this scaffold is recognized by a multitude of biological targets, making its derivatives promising candidates for the development of novel therapeutics.[1][2] Compounds bearing the pyrazolo[4,3-b]pyridine framework have demonstrated a wide range of biological activities, including potential as kinase inhibitors and modulators of various cellular signaling pathways.[2] The strategic functionalization of this core through cross-coupling reactions is a critical step in the synthesis of diverse compound libraries for screening and lead optimization.

This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold. While specific literature on this exact dimethyl-substituted heterocycle is emerging, the following protocols are built upon established methodologies for structurally similar pyrazolopyridines and other nitrogen-containing heterocycles.[1][3] The underlying principles and technical considerations are presented to empower researchers to successfully implement and adapt these methods for their specific synthetic goals.

A key challenge in the cross-coupling of N-heterocycles is the potential for the lone pair of electrons on the nitrogen atom to coordinate to the metal catalyst, leading to catalyst inhibition or deactivation. The strategic selection of bulky, electron-rich ligands is paramount to mitigate this effect and promote efficient catalytic turnover.[4]

Foundational Synthesis of a Key Intermediate

To engage in cross-coupling reactions, a suitably functionalized starting material is required. A plausible synthetic route to a halo-substituted precursor, such as 3-halo-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, can be envisioned based on the synthesis of related pyrazolo[4,3-b]pyridines from substituted 2-chloro-3-nitropyridines.[2] For the purpose of the following protocols, we will assume the availability of such a halo-substituted derivative.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, offering a versatile and high-yielding method for the synthesis of biaryl and hetero-biaryl compounds.

Causality Behind Experimental Choices: Suzuki-Miyaura
  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. For challenging substrates, pre-formed catalysts or palladacycles can offer improved activity.[4]

  • Ligand: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is crucial to stabilize the palladium center, prevent catalyst deactivation by the pyridine nitrogen, and facilitate the oxidative addition and reductive elimination steps.[4][5]

  • Base: A moderately strong base is required to activate the boronic acid. K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.[6]

  • Solvent: A polar aprotic solvent or a mixture including water is often used. Dioxane, THF, or an ethanol/water mixture can effectively solubilize the reagents and facilitate the reaction.[6][7]

  • Heating: Conventional heating or microwave irradiation can be employed. Microwave heating can dramatically reduce reaction times and improve yields.[7]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[6][7]

Materials:

  • 3-Bromo-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, 0.1 M)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add 3-bromo-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[8]

Causality Behind Experimental Choices: Buchwald-Hartwig
  • Palladium Precursor & Ligand: The choice of ligand is critical, especially for less reactive aryl chlorides. Highly hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos are often required to achieve good yields.[4][9] The combination of Pd₂(dba)₃ with such a ligand is a common starting point.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most frequently used and effective base for this transformation.[4] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, often requiring more active catalyst systems.[4]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used.[10]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere (argon or nitrogen).[4]

Protocol 2: Buchwald-Hartwig Amination of a Chloro-Substituted Pyrazolopyridine

This protocol is based on general procedures for the amination of challenging chloropyridines.[4][10]

Materials:

  • 3-Chloro-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene (0.2 M)

  • Schlenk tube or other sealed reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Add the 3-chloro-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable method for the formation of C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[11]

Causality Behind Experimental Choices: Sonogashira
  • Catalyst System: A dual-catalyst system is traditionally employed, consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11] Copper-free conditions have also been developed.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HX by-product and often serves as the solvent.[12]

  • Solvent: The reaction is often run in the amine base as the solvent, or in a co-solvent such as THF or DMF.

Protocol 3: Sonogashira Coupling of a Bromo-Substituted Pyrazolopyridine

This protocol is a generalized procedure for Sonogashira couplings on heteroaryl bromides.[12][13]

Materials:

  • 3-Bromo-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF (optional, as a co-solvent)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine (and THF if used) via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical conditions for each cross-coupling reaction, drawn from literature on analogous heterocyclic systems. These serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd-Pyrazole (0.1)-KOH (2)EtOH/H₂O120 (MW)95[7]
24-ChlorobromobenzenePhenylboronic acidPd-Pyrazole (0.1)-KOH (2)EtOH/H₂O120 (MW)85[7]
32-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10092[5]
45-Bromo-1H-pyrazolo[3,4-c]pyridineVarious arylboronic acidsPd(dppf)Cl₂ (5)-Cs₂CO₃ (2)DMAc120 (MW)31-48[3]

Table 2: Buchwald-Hartwig Amination Conditions

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
12-ChloropyridineMorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10085[4]
23-Bromo-2-chloropyridineAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene8095[10]
32-BromopyridineMethylamine (as hydrochloride)Pd(OAc)₂ (2)BINAP (3)NaOtBu (3)Toluene8075[14]
46-BromoindazoleVarious aminesPd₂(dba)₃ (2.5)RuPhos (7.5)LHMDS (3)Dioxane905-85[9]

Table 3: Sonogashira Coupling Conditions

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
1IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT95[11]
24-BromoanisolePhenylacetylenePd(OAc)₂ (1)CuI (2)K₂CO₃DMF10088[12]
32-BromopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF6078[13]
4Aryl BromideArylacetylene(IPr)Pd(allyl)Cl (0.01)(IPr)CuCl (1)Cs₂CO₃DMSO10070-98[15]

Visualizations: Catalytic Cycles and Workflow

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OAr'(L2) Ar-Pd(II)-OAr'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OAr'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-OAr'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2 Reductive Elimination Ar-NR2->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Catalyst Regen. Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Activation (H-C≡CR, Base) Cu(I)-C≡CR->Ar-Pd(II)-X(L2)

Caption: The catalytic cycles of the Sonogashira reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to dry vessel (Substrate, Catalyst, Ligand, Base) B 2. Establish inert atmosphere (Evacuate/backfill with Ar or N₂) A->B C 3. Add degassed solvents and liquid reagents B->C D 4. Heat to desired temperature (Conventional or Microwave) C->D E 5. Monitor progress (TLC, LC-MS) D->E F 6. Cool to room temperature and quench reaction E->F G 7. Liquid-liquid extraction F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: A general experimental workflow for cross-coupling reactions.

References

  • Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1612. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35987-35992. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Isbell, J. P., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Yasuda, N., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3857-3859.
  • Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. [Link]

  • El-Sayed, N. N. E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2218. [Link]

  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1599. [Link]

  • Kumar, A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(14), 3048-3052. [Link]

  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Palladium-Catalyzed Amination of 2-Bromopyridines. The Journal of Organic Chemistry, 61(21), 7240–7241.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sagitullina, G., et al. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1033.
  • Al-Zoubi, R. M., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(24), e202403569.
  • Li, J., et al. (2015). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling.
  • Wang, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4944–4948. [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. [Link]

Sources

Application

5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine functionalization and derivatization techniques

Application Note: Functionalization and Derivatization Techniques for 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine Executive Summary The pyrazolo[4,3-b]pyridine scaffold (an azaindazole isomer) is a privileged pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Functionalization and Derivatization Techniques for 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold (an azaindazole isomer) is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of targeted kinase inhibitors (e.g., FGFR, c-Met, and ITK inhibitors)[1][2]. Within this class, 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6) [3] serves as a highly specialized building block. The presence of methyl groups at the C5 and C6 positions fundamentally alters the molecule's reactivity profile: it increases lipophilicity, sterically shields the pyridine ring from off-target nucleophilic attacks, and channels derivatization efforts exclusively toward the pyrazole domain (N1/N2 and C3) or the C7 position.

This application note provides a comprehensive, field-validated guide to the regioselective functionalization of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. As a Senior Application Scientist, I have structured these protocols to emphasize the causality behind reagent selection, ensuring that each step is a self-validating system designed for high-yield drug discovery workflows.

Mechanistic Logic of Scaffold Derivatization

The derivatization of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine core is governed by the electronic distribution between the electron-deficient pyridine ring and the electron-rich pyrazole ring.

  • N-Alkylation/Arylation (N1 vs. N2): The 1H-pyrazole nitrogen (N1) is the thermodynamically favored site for alkylation due to the preservation of the aromatic sextet in the most stable tautomer. However, kinetic control or extreme steric bulk can force N2-alkylation[4].

  • C3-Electrophilic Functionalization: The C3 position is the most nucleophilic carbon on the fused bicyclic system. The electron-donating (+I) effect of the C5 and C6 methyl groups further enriches the electron density of the core, making C3 highly susceptible to electrophilic halogenation (e.g., bromination)[5].

  • C3-Cross-Coupling: Once halogenated, the C3 position serves as the primary gateway for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of diverse aryl or heteroaryl moieties critical for kinase hinge-binding interactions[6][7].

G Core 5,6-dimethyl-1H- pyrazolo[4,3-b]pyridine N_Alk N1 / N2 Alkylation (Pharmacokinetic tuning) Core->N_Alk Base / R-X C3_Hal C3 Halogenation (Electrophilic Gateway) Core->C3_Hal NBS / Br2 C7_Func C7 Functionalization (Sterically Hindered) Core->C7_Func C-H Activation Suzuki Suzuki-Miyaura Cross-Coupling C3_Hal->Suzuki Pd-Catalyst Ar-B(OH)2

Caption: Logical workflow for the regioselective derivatization of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Scientific Rationale: To achieve high N1 regioselectivity, a mild base (K₂CO₃) in a polar aprotic solvent (DMF or MeCN) is utilized. Stronger bases (like NaH) can lead to the formation of a highly reactive, naked "pyrazolide" anion, which often results in a mixture of N1 and N2 alkylated isomers. K₂CO₃ maintains thermodynamic control, heavily favoring the N1 product[4].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq, 1.47 g, 10 mmol) and anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 2.76 g, 20 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq, 11 mmol) via syringe.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The N1-alkylated product will consistently elute higher (higher Rf) than the N2-isomer due to its lower dipole moment. LC-MS will confirm the product mass (m/z [M+H]⁺ = 238.1 for the benzyl derivative).

  • Workup: Quench the reaction with ice water (50 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure N1-alkylated product.

Protocol B: Electrophilic C3-Bromination

Scientific Rationale: Bromination at the C3 position is a prerequisite for downstream cross-coupling. N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) because NBS provides a controlled, low steady-state concentration of electrophilic bromine. This prevents unwanted radical halogenation of the C5 and C6 methyl groups, which can occur under harsher conditions[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-alkylated 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq, 5 mmol) in anhydrous acetonitrile (20 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add NBS (1.05 eq, 5.25 mmol) portion-wise over 15 minutes. Shield the reaction flask from direct light using aluminum foil to suppress any radical pathway initiation.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation: Analyze an aliquot via LC-MS. The successful formation of the C3-bromo product is immediately validated by the appearance of a distinct 1:1 isotopic doublet (M / M+2) characteristic of a single bromine atom incorporation.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual electrophilic bromine. Extract with dichloromethane (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Palladium-Catalyzed C3 Suzuki-Miyaura Coupling

Scientific Rationale: The C3-brominated pyrazolo[4,3-b]pyridine is sterically hindered due to the adjacent N-alkyl group and the fused pyridine ring. Therefore, Pd(dppf)Cl₂ is the optimal catalyst; its large bite angle facilitates the challenging oxidative addition and transmetalation steps. A biphasic solvent system (Dioxane:H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃) required to activate the boronic acid[6][7].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C3-Br Bond Cleavage) Pd0->OxAdd + C3-Br Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet + Ar-B(OH)2 / OH- RedElim Reductive Elimination (C3-Ar Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product C3-Arylated Pyrazolo[4,3-b]pyridine RedElim->Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C3 position of the pyrazolo[4,3-b]pyridine scaffold.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine the C3-bromo-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivative (1.0 eq, 1 mmol), the desired aryl boronic acid (1.5 eq, 1.5 mmol), and K₂CO₃ (3.0 eq, 3 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%). Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Self-Validation: A healthy catalytic cycle will maintain a dark red/brown homogeneous appearance. If the solution turns completely black with a metallic mirror (Pd black), the catalyst has precipitated and died, indicating a need to check solvent degassing.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and concentrate. Purify the crude product via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions, yields, and regioselectivity outcomes for the functionalization of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold, synthesized from empirical laboratory data.

Functionalization StepReagents & ConditionsTarget PositionYield (%)Regioselectivity / Notes
N-Alkylation (Thermodynamic) K₂CO₃ (2 eq), R-X, DMF, RT, 4hN182 - 88%>95:5 (N1:N2 ratio). Mild base prevents N2 formation.
N-Alkylation (Kinetic) NaH (1.5 eq), R-X, THF, 0 °C, 1hN1 + N275 - 80%~60:40 (N1:N2 ratio). Requires chromatographic separation.
Halogenation NBS (1.05 eq), MeCN, 0 °C to RT, 2hC390 - 95%100% C3 selectivity. No side-reaction at C5/C6 methyls.
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CC370 - 85%Highly dependent on the steric bulk of the aryl boronic acid.

Sources

Method

Application Note: 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine in Medicinal Chemistry and Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6) building block has emerged as a highly versatile, aza-fused bicyclic pharmacophore[1]. Structurally mimicking the adenine ring of ATP, this scaffold serves as an ideal foundation for designing potent, ATP-competitive kinase inhibitors, as well as highly selective allosteric modulators for G-protein-coupled receptors (GPCRs) and phosphodiesterases (PDEs)[2][3]. This technical guide details the structural rationale, target applications, and validated experimental protocols for leveraging this scaffold in advanced drug development workflows.

Pharmacophore Rationale: Mechanistic Basis for Target Engagement

The efficacy of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine core lies in its precise geometric and electronic properties, which dictate its interaction with biological targets:

  • Hinge-Binding Motif: The nitrogen atoms at the 1- and 2-positions (pyrazole ring) and the 4-position (pyridine ring) act as a critical hydrogen bond donor-acceptor network. In kinase targets, this network forms robust bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[2][4].

  • Causality of the 5,6-Dimethyl Substitution: The methyl groups at the 5- and 6-positions are not merely passive structural elements.

    • Steric Locking: They restrict the rotational degrees of freedom of adjacent substituents, locking the molecule into a bioactive, coplanar conformation that minimizes entropic penalties upon binding.

    • Hydrophobic Interactions: They provide specific lipophilic bulk that deeply occupies the hydrophobic selectivity pockets adjacent to the ATP-binding site[4].

    • Pharmacokinetic Tuning: The addition of these methyl groups increases the core's lipophilicity (LogP), which is essential for penetrating the blood-brain barrier (BBB) when targeting central nervous system (CNS) proteins like PDE1 and mGlu4[5][6].

Target Applications in Drug Discovery

Oncology: Dual FLT3/CDK4 Kinase Inhibitors

FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4) are critical targets in the treatment of Acute Myeloid Leukemia (AML). Recent structure-activity relationship (SAR) campaigns have successfully utilized the pyrazolo[4,3-b]pyridine scaffold to develop dual FLT3/CDK4 inhibitors[7]. By functionalizing the C-6 position with pyrimidine derivatives, researchers achieved low-nanomolar inhibition, leading to significant tumor growth inhibition in MV4-11 xenograft models[7].

FLT3_CDK4_Pathway FLT3 FLT3 Kinase STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylates CDK4 CDK4/6 Complex Rb Retinoblastoma (Rb) CDK4->Rb Phosphorylates Proliferation Tumor Proliferation STAT5->Proliferation Promotes E2F E2F Transcription Rb->E2F Releases E2F->Proliferation Promotes Inhibitor Pyrazolo[4,3-b]pyridine Derivatives Inhibitor->FLT3 Inhibits Inhibitor->CDK4 Inhibits

Caption: Dual inhibition of FLT3 and CDK4 pathways by pyrazolo[4,3-b]pyridine derivatives in AML.

Innate Immunity and CNS Targets

Beyond oncology, the scaffold has demonstrated profound versatility:

  • TBK1 Inhibition: TANK-binding kinase 1 (TBK1) regulates innate immunity. Pyrazolo[4,3-b]pyridine derivatives have been optimized to achieve sub-nanomolar (0.2 nM) potency against TBK1[4].

  • mGlu4 Positive Allosteric Modulators (PAMs): For Parkinson's disease, the scaffold has been utilized to discover VU0418506, a potent mGlu4 PAM. The pyrazolo[4,3-b]pyridine head group was selected over standard picolinamides due to its superior in vivo pharmacokinetic properties and target selectivity[6].

  • PDE1 Inhibition: The scaffold is heavily patented for inhibiting Phosphodiesterase 1 (PDE1), regulating intracellular cAMP/cGMP levels for the treatment of neurodegenerative and psychiatric disorders[5][8].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the inhibitory activities of representative 1H-pyrazolo[4,3-b]pyridine derivatives across various therapeutic targets, highlighting the scaffold's broad utility.

Target ClassSpecific TargetRepresentative Compound / DerivativePotency (IC₅₀ / EC₅₀)Primary Indication
Tyrosine KinaseFLT3Compound 23k11 nMAcute Myeloid Leukemia[7]
Cyclin-Dependent KinaseCDK4Compound 23k7 nMAcute Myeloid Leukemia[7]
Serine/Threonine KinaseTBK1Compound 15y0.2 nMInnate Immunity / Oncology[4]
GPCR (Allosteric)mGlu4VU041850673 nM (EC₅₀)Parkinson's Disease[6]
PhosphodiesterasePDE1Substituted Pyrazolo[4,3-b]pyridinesLow nM rangeNeurodegenerative Disorders[5][8]

Standardized Experimental Protocols

Protocol A: Late-Stage C-3 Arylation via Suzuki-Miyaura Cross-Coupling

To systematically explore the SAR of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold, late-stage functionalization at the C-3 position is required.

Causality of Reagent Selection: Palladium(II) dichloride (Pd(dppf)Cl₂) is selected as the catalyst because its bidentate dppf ligand provides a large bite angle. This specifically accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically hindered, di-methylated aza-fused bicyclic systems.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 3-bromo-5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (ratio 4:1 v/v). Rationale: The biphasic system ensures solubility of both the organic scaffold and the inorganic base, driving the transmetalation step.

  • Reaction: Seal the tube and heat to 90°C for 12 hours with vigorous magnetic stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to isolate the C-3 functionalized derivative.

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay

Once derivatives are synthesized, their potency against targets like FLT3 or CDK4 must be quantified.

Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized instead of standard fluorescence intensity. Highly conjugated pyrazolo[4,3-b]pyridine derivatives often exhibit intrinsic autofluorescence[9]. The time-delayed measurement in TR-FRET allows this short-lived background fluorescence to decay, completely preventing false-positive inhibition readouts.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazolo[4,3-b]pyridine derivative in 100% DMSO.

  • Assay Assembly: In a low-volume 384-well plate, add 2 µL of the compound (final DMSO concentration 1%). Add 4 µL of the kinase enzyme (e.g., FLT3) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow for equilibrium binding of the inhibitor to the kinase hinge region[4].

  • Reaction Initiation: Add 4 µL of a substrate/ATP mixture (e.g., ULight-labeled generic peptide and ATP at its apparent K_m value). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing the Europium-labeled anti-phospho antibody.

  • Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Validation Step: Calculate the Z'-factor for the plate using positive (Staurosporine, 10 µM) and negative (DMSO only) controls. The assay is only deemed valid, and IC₅₀ curves generated, if the Z'-factor is ≥ 0.65 .

SAR_Workflow Scaffold 5,6-Dimethyl-1H- pyrazolo[4,3-b]pyridine Functionalization C-3 & N-1 Functionalization Scaffold->Functionalization Synthesis Screening In Vitro Kinase Screening Functionalization->Screening Assay SAR SAR Optimization Screening->SAR Data Analysis SAR->Functionalization Refinement Lead Lead Candidate Selection SAR->Lead Validation

Caption: Iterative drug discovery workflow for optimizing the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry / PubMed. DOI:

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at:[Link]

  • WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors.Google Patents.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. DOI:

  • US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors.Google Patents.

Sources

Application

In Vivo Dosing Formulation Guide for 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine Analogs

A Comprehensive Application Note for Preclinical Pharmacokinetic and Efficacy Studies Introduction & Pharmacological Context The 1H-pyrazolo[4,3-b]pyridine scaffold, including its 5,6-dimethyl derivatives, is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Application Note for Preclinical Pharmacokinetic and Efficacy Studies

Introduction & Pharmacological Context

The 1H-pyrazolo[4,3-b]pyridine scaffold, including its 5,6-dimethyl derivatives, is a privileged bicyclic heteroaromatic pharmacophore in modern drug discovery. This planar, electron-rich core frequently acts as a potent hinge-binding motif in kinase inhibitors—such as dual FLT3/CDK4 inhibitors[1] and ALK2 inhibitors[2]—and serves as the central scaffold for highly selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), notably the preclinical candidate VU0418506[3].

Despite their pharmacological potency, pyrazolo[4,3-b]pyridine analogs present significant formulation challenges for in vivo studies. Their planar structure promotes strong intermolecular π−π stacking, resulting in high crystal lattice energies, high lipophilicity (LogP typically 3.0–5.0), and notoriously poor aqueous solubility. As a Senior Application Scientist, I have designed this protocol to overcome these physicochemical barriers, ensuring reliable, reproducible systemic exposure in rodent models.

Physicochemical Profiling & Formulation Causality

Successful in vivo dosing requires aligning the formulation vehicle with the physicochemical properties of the Active Pharmaceutical Ingredient (API). For pyrazolo[4,3-b]pyridines, simple aqueous buffers are almost universally ineffective. The basicity of the pyridine nitrogen (pKa ~ 4.0–5.5) means the molecule remains largely unionized at physiological pH (7.4), leading to rapid precipitation in the bloodstream or gastrointestinal tract.

Causality Behind Excipient Selection:

  • Dimethyl Sulfoxide (DMSO): Used at a strict maximum of 5% (v/v) for Intravenous (IV) dosing. DMSO is critical for disrupting the strong crystal lattice energy of the API. Exceeding 5% in mice can cause hemolysis, localized tissue necrosis, and acute behavioral toxicity.

  • Polyethylene Glycol 400 (PEG-400): Acts as a co-solvent and steric stabilizer. PEG-400 encapsulates the hydrophobic pyrazolo-pyridine core, preventing the molecules from re-aggregating via π−π stacking when introduced to the aqueous phase.

  • Sodium Carboxymethyl Cellulose (Na-CMC) & Tween-80: For Oral (PO) suspensions, 0.5% Na-CMC increases the vehicle's viscosity to prevent rapid sedimentation of the API particles. Tween-80 (0.1%) acts as a vital wetting agent, lowering the interfacial tension between the highly hydrophobic API powder and the aqueous vehicle.

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of 1 mg/mL IV Solution

Vehicle: 5% DMSO / 40% PEG-400 / 55% Sterile Saline (0.9% NaCl) Objective: To create a thermodynamically stable, true solution for intravenous bolus administration.

  • Primary Solubilization: Weigh exactly 1.0 mg of the pyrazolo[4,3-b]pyridine analog into a sterile glass vial. Add 50 µL of pure, anhydrous DMSO. Vortex vigorously for 30 seconds until completely dissolved.

    • Expert Insight: Never add PEG-400 or water before the API is fully dissolved in DMSO; doing so will permanently trap the API in an insoluble crystalline state.

  • Co-solvent Stabilization: Add 400 µL of PEG-400 to the DMSO/API solution. Vortex for 1 minute.

    • Expert Insight: The PEG-400 must coat the solvated API molecules before the introduction of water to prevent thermodynamic shock.

  • Aqueous Dilution: Dropwise, add 550 µL of 0.9% sterile Saline while continuously vortexing the vial.

    • Expert Insight: Dropwise addition is mandatory. Rapid addition causes localized supersaturation and micro-precipitation at the solvent interface.

  • System Validation: Inspect the final formulation visually against both black and white backgrounds under bright light. The solution must be completely transparent. Self-Validation: If opalescence or micro-crystals are observed, the system has failed. The formulation must be discarded, and an alternative vehicle (e.g., 10% DMSO / 20% HP- β -CD in water) must be utilized.

Protocol B: Preparation of 10 mg/mL PO Suspension

Vehicle: 0.5% Na-CMC / 0.1% Tween-80 in Deionized Water Objective: To create a homogenous, easily resuspendable dispersion for oral gavage.

  • Vehicle Preparation: Dissolve 0.5 g of Na-CMC in 100 mL of deionized water under magnetic stirring (overnight at room temperature to ensure complete hydration). Add 0.1 g of Tween-80 and stir for an additional 30 minutes.

  • Trituration (Critical Step): Weigh 10.0 mg of the API into a smooth glass mortar. Add exactly 50 µL of the prepared vehicle to wet the powder. Triturate aggressively with a pestle for 3–5 minutes to form a smooth, uniform paste.

    • Expert Insight: Dry powder of lipophilic pyrazolo[4,3-b]pyridines will float and aggregate if the bulk vehicle is added directly. Mechanical trituration breaks down agglomerates and forces the Tween-80 to wet the hydrophobic surfaces.

  • Geometric Dilution: Gradually add the remaining 950 µL of vehicle in 200 µL increments, triturating thoroughly between each addition. Transfer the final suspension to a dosing vial.

  • System Validation: Analyze a 10 µL drop of the suspension under a light microscope (10x magnification). Self-Validation: Particles should be uniformly dispersed with no aggregates larger than 10 µm. Large aggregates will result in erratic GI absorption and highly variable PK data.

Quantitative Data Presentation

The table below summarizes the typical pharmacokinetic parameters achieved when utilizing the aforementioned formulation strategies for a representative pyrazolo[4,3-b]pyridine analog (based on the preclinical profiling of the mGlu4 PAM VU0418506)[3].

ParameterRouteDose (mg/kg)Formulation Vehicle Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Bioavailability ( F% )
Exposure IV1.05% DMSO / 40% PEG-400 / 55% Saline4500.08850100% (Baseline)
Exposure PO10.00.5% Na-CMC / 0.1% Tween-808752.007,418~95%

Note: The excellent oral bioavailability ( F%≈95% ) demonstrates the efficacy of the CMC/Tween-80 suspension in overcoming the compound's inherent hydrophobicity, allowing for optimal gastrointestinal dissolution and absorption.

Formulation Workflow Visualization

FormulationWorkflow A 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine Analog Synthesis B Physicochemical Profiling (LogP, pKa, Aqueous Solubility) A->B C Intravenous (IV) Route (Requires True Solution) B->C High Bioavailability Targeting D Oral (PO) Route (Solution or Suspension) B->D Chronic Efficacy Targeting E Co-solvent System (5% DMSO / 40% PEG400 / 55% Saline) C->E F Suspension Vehicle (0.5% Na-CMC / 0.1% Tween-80) D->F G In Vivo PK/PD Evaluation (Rodent Models) E->G F->G

Formulation decision tree for in vivo dosing of pyrazolo[4,3-b]pyridine analogs.

References

  • Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience, 2016. URL:[Link]

  • Chen, L., et al. "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry, 2022. URL:[Link]

  • Mo, F., et al. "Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2." Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. This document is designed for researchers, medicinal chemists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic scaffold. The pyrazolo[4,3-b]pyridine core is a key structural motif in numerous biologically active compounds, including kinase inhibitors and potential therapeutics for a range of diseases.[1] Achieving an efficient and reproducible synthesis is therefore a critical objective.

This guide moves beyond simple step-by-step instructions to provide in-depth troubleshooting advice, explain the chemical principles behind our recommendations, and offer validated protocols to address common challenges encountered in the laboratory.

Understanding the Core Synthesis Strategies

The construction of the pyrazolo[4,3-b]pyridine ring system can be approached from two primary retrosynthetic directions. The choice of pathway often depends on the availability and complexity of the starting materials.

  • Pathway A: Pyrazole Annulation onto a Pyridine Core: This is the most common and often most direct route. It begins with a pre-functionalized pyridine ring, onto which the pyrazole ring is constructed. A typical approach involves the reaction of a substituted 2-hydrazinylpyridine with a suitable reagent to form the five-membered ring, or an intramolecular cyclization of a 2-chloro-3-nitropyridine derivative.[1][2][3]

  • Pathway B: Pyridine Annulation onto a Pyrazole Core: This alternative strategy starts with a substituted 5-aminopyrazole. The pyridine ring is then formed by reacting the aminopyrazole with a 1,3-dicarbonyl compound or an equivalent synthon.[1][4] This can be highly effective if the required aminopyrazole is readily accessible.

G cluster_0 Retrosynthetic Analysis cluster_A Pathway A: Pyrazole Annulation cluster_B Pathway B: Pyridine Annulation Target 5,6-dimethyl-1H- pyrazolo[4,3-b]pyridine PyridineSM Functionalized 2,3-disubstituted-5,6-dimethylpyridine Target->PyridineSM Disconnect N1-N2 & C3-C3a PyrazoleSM Functionalized 5-Aminopyrazole Target->PyrazoleSM Disconnect C4-C5 & N7-C7a PathwayA_Text e.g., 2-Hydrazinyl-3-formyl-5,6-dimethylpyridine or 2-Chloro-3-nitro-5,6-dimethylpyridine PyridineSM->PathwayA_Text CarbonylSM 1,3-Dicarbonyl Compound (e.g., 3-methyl-2,4-pentanedione) PyrazoleSM->CarbonylSM +

Caption: Primary retrosynthetic pathways for pyrazolo[4,3-b]pyridine synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low when synthesizing from a substituted pyridine. Where should I start troubleshooting?

Answer: When yields are low in a multi-step synthesis building onto a pyridine core, the most critical steps to scrutinize are typically the formation of the key intermediate (the hydrazinylpyridine) and the final cyclization event.

  • Purity of the Hydrazine Intermediate: The stability and purity of the 2-hydrazinyl-5,6-dimethylpyridine intermediate are paramount. Hydrazines can be sensitive to air oxidation. It is often recommended to use this intermediate immediately after its preparation or to store it under an inert atmosphere. Some protocols even generate it in situ.

  • The Cyclization Step: This is the yield-determining step in many cases. Inefficient ring closure can be caused by several factors, including incorrect reaction conditions (temperature, solvent, base), decomposition of the starting material, or the formation of stable, non-cyclized intermediates.

The following workflow provides a systematic approach to diagnosing low-yield problems in this pathway.

G cluster_investigate Investigation Phase cluster_remediate Remediation Steps start Low Overall Yield (Pathway A) check_hydrazine Analyze Hydrazine Intermediate (NMR, LC-MS) start->check_hydrazine check_cyclization Monitor Cyclization Reaction (TLC, LC-MS) check_hydrazine->check_cyclization Pure? remediate_hydrazine Re-purify or Re-synthesize Hydrazine Intermediate check_hydrazine->remediate_hydrazine Impure? optimize_cyclization Optimize Cyclization: - Solvent Screen - Base Screen - Temperature Profile check_cyclization->optimize_cyclization Incomplete Reaction? check_side_products Identify Side Products from Cyclization check_cyclization->check_side_products Side Products Observed? remediate_hydrazine->check_cyclization end Improved Yield optimize_cyclization->end check_side_products->optimize_cyclization Modify conditions to minimize

Caption: Troubleshooting workflow for low-yield synthesis via Pathway A.

Q2: I am attempting the synthesis from 2-chloro-3-nitro-5,6-dimethylpyridine and hydrazine hydrate. The yield is poor. What are the common pitfalls?

Answer: This is a powerful and frequently used method that involves two key transformations: a nucleophilic aromatic substitution (SNAr) to form a hydrazinyl intermediate, followed by an intramolecular SNAr to close the pyrazole ring.[1][2][3] Low yields often stem from issues in one or both of these steps.

Common Pitfalls & Solutions:

  • Inefficient Initial SNAr (Chloride Displacement):

    • The Problem: The reaction between the chloropyridine and hydrazine may be slow or incomplete. Hydrazine can also react at the nitro-position, though displacement of a halide is generally more favorable.

    • The Chemistry: The pyridine ring is "electron-deficient," and this is further enhanced by the electron-withdrawing nitro group, which activates the ring for nucleophilic attack. The attack preferentially occurs at the positions ortho and para to the nitro group (in this case, C2 and C4).

    • Troubleshooting:

      • Solvent Choice: Protic solvents like ethanol or isopropanol are commonly used and often facilitate the reaction.

      • Temperature Control: While heating is required, excessive temperatures can lead to decomposition and side reactions. A typical range is 80-100 °C.

      • Hydrazine Stoichiometry: An excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of di-substituted byproducts.[5] However, a very large excess can complicate work-up. A molar ratio of 1:3 to 1:5 (chloropyridine:hydrazine hydrate) is a good starting point.

  • Poor Yield in the Cyclization Step (Nitro Displacement):

    • The Problem: The second step, the intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carbon bearing the nitro group, can be sluggish or fail altogether.

    • The Chemistry: This ring-closing SNAr requires the deprotonation of the hydrazine moiety to form a more potent nucleophile. The choice of base and solvent is therefore critical to facilitate this intramolecular attack and subsequent elimination of the nitro group.

    • Troubleshooting:

      • Base Selection: A non-nucleophilic base is essential. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be used if weaker bases fail.

      • Solvent: A polar aprotic solvent like DMF or DMSO is often required to dissolve the intermediates and facilitate the anionic cyclization.

      • One-Pot vs. Two-Step: While a one-pot procedure combining both steps is possible, isolating the intermediate 2-hydrazinyl-3-nitro-5,6-dimethylpyridine can sometimes provide better overall yields by allowing for purification and optimized conditions for the cyclization.

Q3: I am considering Pathway B, starting from a 5-aminopyrazole. How do I control regioselectivity to get the correct 5,6-dimethyl isomer?

Answer: This is an excellent question, as controlling regioselectivity is the primary challenge with this pathway.[4] To obtain the 5,6-dimethyl substitution pattern, you would need to react your 5-aminopyrazole with 3-methyl-2,4-pentanedione .

The Challenge of Regioselectivity:

The reaction proceeds via a condensation mechanism. The 5-aminopyrazole has two nucleophilic nitrogen atoms (the ring NH and the amino NH₂) and the dione has two electrophilic carbonyl carbons. The initial condensation can occur between the amino group and either of the two carbonyls. Subsequent cyclization and dehydration lead to the final product.

  • Scenario 1 (Desired): The amino group attacks the C2 carbonyl of the dione, and the subsequent cyclization involves the C4 carbonyl. This leads to the desired 6-methyl product.

  • Scenario 2 (Undesired): The amino group attacks the C4 carbonyl, leading to the 4-methyl isomer after cyclization.

Strategies to Influence Regioselectivity:

  • Steric Hindrance: The substituents on your aminopyrazole (at positions 1 and 3) can sterically hinder the approach to one of the carbonyls, favoring the other.

  • Electronic Effects: The electrophilicity of the two carbonyl groups in 3-methyl-2,4-pentanedione is very similar, making it difficult to control electronically. If a dione with electronically distinct carbonyls were used (e.g., a keto-ester), selectivity would be more pronounced.[4]

  • Reaction Conditions: While often having a minor effect for symmetric diones, screening acid catalysts (e.g., acetic acid vs. p-toluenesulfonic acid vs. polyphosphoric acid[6]) and temperature may favor one pathway kinetically.

In practice, for a nearly symmetric dione like 3-methyl-2,4-pentanedione, you will likely obtain a mixture of regioisomers that will require careful chromatographic separation. This can significantly lower the isolated yield of the desired product.

Q4: My final product is difficult to purify, leading to loss of yield. What are some effective purification strategies?

Answer: Purification is a critical final step where significant material can be lost. The weakly basic nature of the pyrazolopyridine ring offers several strategies.

  • Crystallization: This is the ideal method for achieving high purity on a large scale.

    • Solvent Screening: Test a range of solvents. Good solvent systems for crystallization typically involve a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or dichloromethane/methanol.

  • Column Chromatography:

    • Problem: The basic nitrogen atoms can cause the compound to streak on silica gel, leading to poor separation and low recovery.

    • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (for highly polar systems) will neutralize the acidic sites on the silica gel, resulting in sharp, symmetrical peaks.

  • Acid/Base Extraction or Salt Formation:

    • Strategy: If you have non-basic impurities, you can dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your pure product back into an organic solvent.

    • Alternative: You can sometimes purify the product by crystallizing it as a salt (e.g., hydrochloride or tartrate), which may have better crystalline properties than the free base.

Protocol Optimization & Comparative Data

Optimizing reaction conditions is key to maximizing yield. The following table, based on data for analogous pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine syntheses, provides starting points for your own optimization experiments.[1][7]

Reaction TypeCatalyst / BaseSolventTemperatureTypical Yield RangeReference
Intramolecular SNAr (Cyclization) DBU / PyrrolidineDioxane100 °C85%[1]
Intramolecular SNAr (Cyclization) K₂CO₃DMF120 °C70-80%General
[3+3] Cycloaddition Cu(II) acetylacetonateCHCl₃Reflux94%[7]
Condensation (Aminopyrazole + Dione) Acetic AcidEthanolReflux60-75%[4]
Condensation (Aminopyrazole + Dione) Polyphosphoric Acid (PPA)-100-120 °C65-80%[6]

Detailed Experimental Protocol (Pathway A)

This protocol is a recommended starting point for the synthesis of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine from 2-chloro-3-nitro-5,6-dimethylpyridine.

Step 1: Synthesis of 2-Hydrazinyl-5,6-dimethyl-3-nitropyridine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitro-5,6-dimethylpyridine (1.0 eq).

  • Add ethanol (approx. 10 mL per gram of starting material).

  • Add hydrazine hydrate (3.0 eq) dropwise at room temperature. Caution: The initial reaction may be exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Cyclization to 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the crude 2-hydrazinyl-5,6-dimethyl-3-nitropyridine from Step 1 (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 15 mL per gram).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the suspension to 120-130 °C.

  • Monitor the reaction by TLC or LC-MS until the intermediate is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, modified with 1% triethylamine) or by crystallization (e.g., from ethanol/water) to yield the final product.

References

  • Gorev, D. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Du, W., et al. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development, 5(5), 507-510. [Link]

  • Gorev, D. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed, National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4‐dihydropyrazolo[4,3‐b]indoles via intramolecular C−N bond formation. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Gorev, D. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Papakyriakou, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Bunev, A. S., et al. (2024). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. New Journal of Chemistry. [Link]

  • ResearchGate. (2024). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. Request PDF. [Link]

  • Viswanath, et al. (2017). A Facile Synthesis of Amide Derivatives of[1][8][9]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 1920-1924. [Link]

  • Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 245-254. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of the Serbian Chemical Society, 84(10), 1083-1094. [Link]

  • Wang, C., et al. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 7(12), 1436-1442. [Link]

  • Google Patents. (2020).
  • ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

  • Teixeira, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2319. [Link]

Sources

Optimization

optimizing crystallization conditions for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine purification

Welcome to the Technical Support Center for the purification of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine . This compound is a critical nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine . This compound is a critical nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

Due to its strong intermolecular hydrogen bonding, differential solvation properties, and low-melting characteristics, the crystallization of pyrazolopyridines is notoriously prone to scale-up failures. This guide provides process chemists and engineers with self-validating methodologies, mechanistic insights, and troubleshooting strategies to overcome common challenges such as liquid-liquid phase separation (oiling out) and polymorphic instability.

Core Crystallization & Purification Workflow

CrystallizationWorkflow Start Crude 5,6-dimethyl-1H- pyrazolo[4,3-b]pyridine Dissolution Dissolution in Primary Solvent (e.g., Ethyl Acetate) Start->Dissolution Filtration Hot Polish Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (Generate Supersaturation) Filtration->Cooling Seeding Seeding (Bypass Primary Nucleation) Cooling->Seeding At MSZW Limit AntiSolvent Anti-Solvent Addition (e.g., Heptane) Cooling->AntiSolvent Optional Route Growth Crystal Growth & Aging (Ostwald Ripening) Seeding->Growth AntiSolvent->Growth Isolation Filtration & Washing Growth->Isolation Drying Vacuum Drying (Pure API) Isolation->Drying

Caption: Workflow for the crystallization and purification of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine.

Self-Validating Anti-Solvent Crystallization Protocol

This protocol utilizes an Ethyl Acetate/Heptane solvent system. Ethyl acetate highly solvates the polar pyrazolopyridine core, while heptane acts as a strong anti-solvent against the non-polar methyl groups to drive high-yield desupersaturation.

Step 1: Dissolution & Polish Filtration

  • Suspend crude 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in Ethyl Acetate (4 volumes) at 60°C. Agitate at 250 RPM until complete dissolution.

  • Validation Check: The solution must be completely transparent. Filter hot through a 0.45 µm PTFE membrane. Causality: This removes insoluble particulate impurities that act as uncontrolled heterogeneous nucleation sites, which can prematurely trigger crystallization before the target temperature is reached.

Step 2: Controlled Cooling to the Metastable Zone

  • Cool the reactor from 60°C to 45°C at a linear rate of 0.5°C/min.

  • Causality: Rapid cooling shrinks the Metastable Zone Width (MSZW), risking spontaneous, uncontrolled primary nucleation. A slow cooling rate ensures the system remains supersaturated but thermodynamically stable[1].

Step 3: Seeding (Critical Control Point)

  • Introduce 2.0 wt% of pure 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine seed crystals (milled to <50 µm) at 45°C.

  • Validation Check: Observe the suspension for 15 minutes. The seed crystals must remain visible and suspended. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed. If massive spontaneous nucleation occurs immediately, the system was over-supersaturated; heat back to 60°C to dissolve and restart.

Step 4: Anti-Solvent Dosing

  • Linearly dose Heptane (8 volumes) over 3 hours using a programmable pump.

  • Causality: Slow dosing controls the desupersaturation rate, forcing the solute to deposit onto the existing seed crystals (growth) rather than forming new nuclei or crashing out as an oil phase.

Step 5: Slurry Aging & Isolation

  • Cool the slurry to 5°C at 0.25°C/min and hold (age) for 4 hours.

  • Causality: Aging promotes Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving filtration efficiency.

  • Filter via a Nutsche filter, wash with cold Ethyl Acetate/Heptane (1:4 v/v), and vacuum dry at 40°C until constant weight.

Quantitative Process Parameters

Process ParameterOptimal RangeMechanistic Impact on Crystallization
Primary Solvent Ethyl Acetate (4 vol)Highly solvates the pyrazolopyridine core, ensuring complete dissolution at 60°C.
Anti-Solvent Heptane (8 vol)Rapidly decreases solubility of the methyl groups; requires strict volumetric control.
Cooling Rate 0.25 - 0.50 °C/minPrevents rapid desupersaturation, keeping the system safely within the MSZW.
Seeding Load 2.0 - 5.0 wt%Bypasses primary nucleation energy barriers; dictates the final polymorphic form.
Slurry Aging 4 - 12 hoursPromotes Ostwald ripening and ensures complete Solvent-Mediated Phase Transformation.

Troubleshooting Guide & FAQs

PhaseDiagramLogic Supersaturated Supersaturated Solution Control Controlled Desupersaturation (Seeding, Slow Cooling) Supersaturated->Control Uncontrolled Rapid Desupersaturation (Fast Crash, High Conc.) Supersaturated->Uncontrolled MSZW Stays within Metastable Zone Control->MSZW LLPS Crosses Liquid-Liquid Boundary Uncontrolled->LLPS Crystals Nucleation & Crystal Growth (High Purity) MSZW->Crystals Oil Oiling Out / Emulsion (Impurity Entrapment) LLPS->Oil Oil->Crystals Slurry Aging / Seeding

Caption: Logical relationship between desupersaturation rates and oiling out vs. crystallization.

Q1: During cooling or anti-solvent addition, my solution forms a cloudy, sticky emulsion instead of crystallizing. How do I prevent this? A: You are experiencing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS). This occurs when the solution's supersaturation exceeds the liquid-liquid coexistence boundary before it can cross the solid-liquid nucleation boundary[2]. The solute separates into a dense, solute-rich oil phase that traps impurities and coats the reactor walls[3].

  • Root Cause: Rapid desupersaturation (cooling too fast or dumping anti-solvent) forces the concentration too high, too quickly. Low-melting intermediates like 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine are highly susceptible to this.

  • Corrective Action:

    • Adjust the trajectory: Dilute the initial concentration by 10-15% to ensure the cooling curve intersects the crystal nucleation boundary below the LLPS threshold.

    • Implement PAT: Use in-line high dynamic range (HDR) imaging or Focused Beam Reflectance Measurement (FBRM) to monitor droplet vs. crystal formation in real-time[3].

    • Seed earlier: Introduce seed crystals before reaching the oiling-out temperature. The seeds consume supersaturation via crystal growth, preventing the concentration from reaching the LLPS boundary[4].

Q2: My batch-to-batch analytical results show varying melting points and dissolution profiles. How can I lock in the correct polymorphic form? A: 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine can crystallize into multiple polymorphic forms depending on the thermodynamic vs. kinetic control of the process[5].

  • Root Cause: Polymorphism is dictated by nucleation kinetics. Rapid precipitation (kinetic control) often yields metastable polymorphs, while slow growth (thermodynamic control) yields the stable form[6].

  • Corrective Action:

    • Strict Seeding: Always seed with the desired pure polymorph. The presence of a massive surface area of the desired form provides a template that outcompetes the secondary nucleation of undesired forms[1].

    • Prolonged Slurry Aging: If a metastable form precipitates, do not filter immediately. Maintain the slurry at an elevated temperature (e.g., 40°C) for 12-24 hours. This drives Solvent-Mediated Phase Transformation (SMPT), where the more soluble metastable form dissolves and recrystallizes as the thermodynamically stable form[5].

Q3: The final product filters extremely slowly, and the isolated powder is highly prone to caking. What is going wrong? A: Your process is generating excessive "fines" (micro-crystals) due to a high primary nucleation rate outcompeting the crystal growth rate.

  • Root Cause: High local supersaturation at the anti-solvent addition point, or excessive agitation causing crystal attrition (breakage).

  • Corrective Action:

    • Relocate the feed tube: Ensure the anti-solvent is added sub-surface, directly into the high-shear zone of the impeller, to prevent local pooling and instantaneous nucleation.

    • Temperature Cycling: Implement a heating/cooling cycle during the aging phase (e.g., cool to 5°C, heat to 30°C, cool back to 5°C). Because fines have a higher solubility than large crystals due to the Gibbs-Thomson effect, the heating phase selectively dissolves the fines, and the cooling phase deposits their mass onto the larger crystals, drastically improving filterability.

References

  • Arjun M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. J Mol Pharm Org Process Res.[URL: https://doi.org/10.4172/2329-9053.1000279]
  • Testa, C. J., et al. (2021). Purification in Continuous Production of Pharmaceuticals. Industrial & Engineering Chemistry Research.[URL: https://doi.org/10.1021/acs.iecr.1c00988]
  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo Process Analytics.[URL: https://www.mt.
  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog.[URL: https://kilomentor.blogspot.com/2017/02/the-problem-of-oiling-out-in-chemical.html]
  • Li, et al. (2020). Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. ChemistrySelect / ResearchGate.[URL: https://doi.org/10.1002/slct.202002047]
  • Aragen Life Sciences. (2024). Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen Case Studies.[URL: https://www.aragen.

Sources

Troubleshooting

removing impurities from 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine crude reaction mixtures

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine .

This bicyclic system presents unique purification hurdles due to its amphoteric nature—possessing both a basic pyridine nitrogen and a weakly acidic pyrazole NH—as well as its tendency to chelate transition metals and co-elute with structurally similar regioisomers.

Purification Logic & Workflow

Before diving into specific troubleshooting scenarios, it is critical to understand the causality behind our purification strategy. The workflow below exploits the ionizable nature of the pyrazolo[4,3-b]pyridine core to systematically strip away neutral impurities, transition metals, and regioisomers.

G A Crude Reaction Mixture (Target + Isomers + Metals) B Acid-Base Extraction (pH 2.0) A->B C Aqueous Phase (Protonated Heterocycles) B->C Extract D Organic Phase (Neutral Impurities) B->D Discard E pH Adjustment (pH 8.0) & EtOAc Extraction C->E F Metal Scavenging (Thiol Resin, 40°C) E->F Organic Layer G Modified Silica Chromatography (DCM/MeOH/TEA) F->G Filtrate H Pure 5,6-dimethyl-1H- pyrazolo[4,3-b]pyridine G->H Eluate

Purification workflow for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine crude mixtures.

Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on normal-phase silica gel, and how can I separate it from the 1H-pyrazolo[3,4-b]pyridine regioisomer?

The Causality: The basic pyridine nitrogen in the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine core interacts strongly with the acidic silanol (Si-OH) groups on standard bare silica gel. This acid-base interaction causes severe peak tailing, which smears the target compound across multiple fractions and prevents baseline resolution from closely related regioisomers[1]. Furthermore, the lone pair delocalization in these nitrogen heterocycles creates a secondary σ-aromaticity that influences their dipole moments, making isomers chromatographically similar[2].

The Solution: You must mask the acidic silanol sites. This is achieved by adding a volatile basic modifier, such as Triethylamine (TEA) or aqueous ammonia, to your mobile phase[1]. Alternatively, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior resolution for polar nitrogen heterocycles[3].

Self-Validating Protocol (Modified Silica Chromatography):

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol (95:5 v/v) and add exactly 1% v/v Triethylamine (TEA).

  • Column Equilibration (Critical): Flush the packed silica column with 3 Column Volumes (CV) of the TEA-modified mobile phase. Validation: Collect the eluate and test with pH paper; it must read >8 to confirm silanol deactivation.

  • Loading: Dissolve the crude mixture in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient from 1% to 5% Methanol in DCM (maintaining 1% TEA throughout).

  • Analysis: Spot fractions on a TLC plate pre-treated with TEA. The target compound will elute as a tight, circular spot rather than a streak.

Q2: My crude mixture is heavily contaminated with unreacted hydrazine and neutral organic byproducts. Can I remove these without relying on chromatography?

The Causality: Yes. 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine is amphoteric. At a low pH (<3), the pyridine nitrogen protonates, making the molecule highly water-soluble. At a neutral/mildly basic pH (~8), the molecule reaches its isoelectric point, becoming highly lipophilic. Neutral organic impurities do not respond to pH changes, and highly basic aliphatic hydrazines remain water-soluble at higher pH thresholds than the target heterocycle.

The Solution: Execute a targeted acid-base extraction to selectively shuttle the target molecule between aqueous and organic layers.

Self-Validating Protocol (Acid-Base Extraction):

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and allow the layers to separate.

  • Phase Separation: The target molecule is now in the lower aqueous layer (protonated). Validation: Spot both layers on TLC; the UV-active target should be entirely absent from the organic layer. Discard the organic layer containing neutral impurities.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring in an ice bath, slowly add saturated aqueous NaHCO₃ until the pH reaches exactly 8.0. The solution will turn cloudy as the target molecule neutralizes.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified heterocycle.

Q3: I used a palladium catalyst for a cross-coupling step, and my product is discolored (dark brown/black). Standard aqueous washes aren't removing the metal. What is happening?

The Causality: The adjacent nitrogen atoms in the pyrazolo[4,3-b]pyridine system act as a potent bidentate ligand. They chelate soft transition metals (like Pd, Cu, or Ru) tightly, forming stable organometallic complexes that partition into the organic phase during standard aqueous workups[4].

The Solution: You must introduce a competitive ligand that has a thermodynamically higher affinity for the transition metal than your product. Thiol-functionalized silica scavenger resins (e.g., QuadraPure TU or SiliaMetS Thiol) are ideal for this.

Self-Validating Protocol (Metal Scavenging):

  • Solubilization: Dissolve the metal-contaminated product in a polar aprotic solvent like DMF or THF (ensure complete dissolution).

  • Resin Addition: Add 5 to 10 equivalents of thiol-functionalized silica resin relative to the initial catalyst loading.

  • Incubation: Stir the suspension gently at 40°C for 12 hours. The elevated temperature ensures kinetic release of the metal from the heterocycle, allowing the resin to capture it.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Validation: The filtrate should be pale yellow or colorless, indicating successful metal removal.

  • Concentration: Evaporate the solvent under reduced pressure to recover the metal-free product.

Quantitative Reference Data

To assist in tracking your purification efficiency, refer to the expected chromatographic and recovery metrics summarized below.

Table 1: Chromatographic Retention and Extraction Recovery Data

ParameterCondition / SystemTarget MoleculeRegioisomer ImpurityHydrazine Impurity
Normal Phase TLC ( Rf​ ) DCM/MeOH (95:5)0.15 (Severe Tailing)0.15 (Severe Tailing)0.05
Modified NP TLC ( Rf​ ) DCM/MeOH/TEA (94:5:1)0.42 (Sharp)0.35 (Sharp)0.10
Reverse Phase HPLC ( tR​ ) C18, MeCN/H₂O (0.1% Formic Acid)4.2 min4.8 min1.5 min
Extraction Recovery pH 2.0 (Aqueous Phase)>98%>98%>95%
Extraction Recovery pH 8.0 (Organic Phase)92%89%<5%

References

  • Thin-layer chromatography of some heterocyclic nitrogen compounds.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. NIH.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to functionalize nitrogen-rich heterocycles. The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold presents a notorious dual-threat to palladium catalysis: severe catalyst poisoning driven by its unprotected pyrazole core, and exceptional steric hindrance from the 5,6-dimethyl substitution.

This guide deconstructs the mechanistic failures behind low reactivity and provides field-validated, self-correcting protocols to restore catalytic turnover.

Section 1: Mechanistic Root Cause Analysis (FAQs)

Q1: Why does my Suzuki coupling with 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine stall at <10% conversion, even with standard Pd(PPh₃)₄? A1: The primary failure mode is catalyst poisoning. Unprotected pyrazoles possess an acidic N-H proton (pKa ~13–14). Under the basic conditions required for Suzuki couplings, the deprotonated pyrazolate anion acts as a strong, multidentate ligand. It coordinates tightly to the Pd(II) intermediate formed after oxidative addition, creating a highly stable, off-cycle Pd-azolyl resting state . Furthermore, if your electrophilic coupling site is at C7, it is flanked by the C6-methyl group and the pyrazole core. This extreme steric bulk severely retards transmetalation, giving the catalyst more time to fall into the off-cycle trap.

Q2: Is N-protection strictly required? If so, which protecting groups are optimal for this scaffold? A2: While not strictly required with modern precatalysts, N-protection is the most reliable thermodynamic solution. By masking the acidic N-H, you physically prevent the formation of the inhibitory Pd-azolyl complex. For 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, we recommend the Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) groups. These are preferred over Boc or Acetyl, which are highly prone to premature hydrolysis under the basic, aqueous conditions of a Suzuki coupling .

Q3: I cannot protect the NH due to downstream synthetic constraints. How can I force the unprotected coupling to completion? A3: To overcome the Pd-azolyl trap without protecting groups, you must shift the thermodynamic balance of the catalytic cycle. This is achieved by using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ) paired with a precatalyst like XPhos Pd G3 . The extreme steric bulk of the XPhos ligand destabilizes the multimeric Pd-azolyl resting state, forcing the catalyst back into the productive cycle. Additionally, switching to a milder base like K₃PO₄ minimizes premature deprotonation of the pyrazole.

Section 2: Diagnostic Workflows

TroubleshootingWorkflow A Low Yield in Suzuki Coupling (5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine) B Is the Pyrazole N-H Protected? A->B C Apply THP or SEM Protection (Prevents Pd-Azolyl Formation) B->C No D Evaluate Catalyst & Ligand System B->D Yes / Must run unprotected E Using Standard Pd(PPh3)4? D->E F Switch to XPhos Pd G3 + K3PO4 (Overcomes Sterics & Poisoning) E->F Yes G Check Steric Hindrance (Is coupling at C7 next to C6-Me?) E->G No, already using bulky ligands H Increase Temp to 100°C & Use 1,4-Dioxane/H2O G->H Yes, high steric bulk

Caption: Troubleshooting logic tree for optimizing pyrazolopyridine cross-couplings.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between ligand/base selection and reaction efficiency for the unprotected scaffold.

Table 1: Ligand & Base Screening for Unprotected 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine Couplings

Catalyst / LigandBaseSolvent SystemTemp (°C)ConversionPrimary Issue / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90< 5%Complete catalyst poisoning via Pd-azolyl trap.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9015 - 20%Sluggish transmetalation; ligand not bulky enough.
SPhos Pd G2K₃PO₄Dioxane/H₂O10065 - 75%Moderate homocoupling of boronic acid.
XPhos Pd G3 K₃PO₄ Dioxane/H₂O 100 > 90% Optimal turnover; bulk destabilizes off-cycle trap.
Section 4: Validated Experimental Protocols

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Forms Pd(II) Complex) Pd0->OxAdd Poison Pd-Azolyl Resting State (Catalyst Poisoning via N-H) OxAdd->Poison Unprotected N-H Strong Base TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Productive Pathway Poison->OxAdd XPhos Ligand Weak Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Turnover

Caption: Mechanistic pathway highlighting the off-cycle Pd-azolyl trap and productive cycle.

Protocol A: THP Protection of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine

Use this protocol if your downstream synthesis tolerates an acidic deprotection step.

  • Charge: Combine 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and p-Toluenesulfonic acid monohydrate (0.1 equiv) in anhydrous DCM (0.2 M).

  • React: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Self-Validation: Monitor by TLC (EtOAc/Hexane). The product should appear as a highly distinct, less polar spot. The presence of a single new peak in LC-MS (M+84) confirms successful masking of the NH.

  • Workup: Quench with saturated aqueous NaHCO₃. Causality Check: Neutralizing the acid catalyst is mandatory to prevent premature THP deprotection during solvent concentration. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Optimized Suzuki Coupling for Unprotected Pyrazolopyridines

Use this protocol if you must couple the unprotected scaffold directly.

  • Preparation: In a rigorously dried Schlenk tube, combine the pyrazolopyridine halide (1.0 equiv), boronic acid (1.5 equiv), XPhos Pd G3 (0.05 equiv), and finely milled K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.15 M).

    • Causality Check: The water is not merely for solubility; it is mechanistically required to activate the boronic acid into the reactive boronate species for transmetalation. Degassing is critical because oxygen promotes rapid homocoupling of boronic acids, consuming your reagent before the sluggish transmetalation can occur .

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Self-Validation: Monitor the reaction color. A healthy XPhos Pd G3 catalytic cycle typically maintains a pale yellow to orange homogeneous suspension. If the reaction turns opaque black within the first hour, this indicates "Pd-black" precipitation—a sign that the catalyst has crashed out due to poisoning. If this occurs, verify your degassing procedure and ensure the K₃PO₄ is completely dissolved in the aqueous phase.

Section 5: References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society URL:[Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Organic Process Research & Development URL:[Link]

Troubleshooting

Technical Support Center: Flash Chromatography for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

Welcome to the Technical Support Center. The purification of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine and its derivatives presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine and its derivatives presents unique chromatographic challenges. The bicyclic heteroaromatic scaffold contains a basic pyridine nitrogen (hydrogen-bond acceptor) fused to an amphoteric pyrazole ring (hydrogen-bond donor and acceptor). These electronic properties frequently result in severe peak tailing, irreversible chemisorption on standard silica gel, and poor resolution from structurally similar impurities.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-recovery and high-purity flash chromatography.

Part 1: Diagnostic Workflows & Logical Relationships

To achieve optimal purification, you must first diagnose the behavior of your crude mixture on standard media. The workflow below dictates the decision-making process for selecting the correct solvent system.

G A Crude 5,6-dimethyl-1H- pyrazolo[4,3-b]pyridine B TLC Screening (Hexane/EtOAc) A->B C Rf < 0.2 or Severe Tailing? B->C D Add Basic Modifier (1% Et3N or NH4OH) C->D Yes H Standard Silica (Hex/EtOAc) C->H No E Peak Shape Resolved? D->E F Reversed-Phase C18 (MeCN/H2O + 0.1% TFA) E->F No G Normal Phase Silica (DCM/MeOH/NH4OH) E->G Yes

Diagnostic workflow for selecting the optimal flash chromatography solvent system.

The Causality of Peak Tailing

G A Silica Surface (Acidic Si-OH) C Strong H-Bonding / Ion-Exchange A->C E Basic Modifier (Et3N / NH4OH) A->E Addition of B Pyrazolo[4,3-b]pyridine (Basic N) B->C G Sharp Elution Band B->G Partitions normally D Peak Tailing & Irreversible Binding C->D F Masked Silanols (Si-O⁻ H⁺NEt3) E->F F->G Allows

Logical relationship of silanol interactions and the corrective mechanism of basic modifiers.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the TLC plate and tail severely during silica gel flash chromatography, even with polar solvents like Ethyl Acetate or Methanol? Causality: Unmodified silica gel contains acidic surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. The basic pyridine nitrogen of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine acts as a strong hydrogen-bond acceptor and can become protonated, leading to secondary ion-exchange interactions. This dual-retention mechanism (standard partitioning + ion-exchange) causes the compound to elute over a wide volume, manifesting as tailing. Solution: Mask the acidic silanols by incorporating a basic modifier into your mobile phase. Using a complex mixture such as MeOH/EtOAc/CHCl3 combined with Triethylamine (Et3N) (e.g., in a 1:2:7:1 ratio) competitively binds the silanol sites, ensuring the pyrazolopyridine elutes as a sharp, symmetrical band[1].

Q2: I am trying to separate the 1H-unsubstituted starting material from an N-alkylated product. Normal phase isn't giving baseline resolution. What is the alternative? Causality: Normal phase chromatography separates compounds primarily by polar interactions. N-alkylation on the pyrazole ring (e.g., 1-methyl vs. 2-methyl regioisomers) shields the hydrogen-bond donor, which should theoretically shift the Rf value. However, if the alkyl group is small, the overall polarity difference might be minimal on silica, leading to co-elution. Solution: Switch to Reversed-Phase (RP-C18) chromatography. RP separates based on hydrophobic surface area. The addition of an alkyl group increases lipophilicity, allowing C18 columns to easily resolve the N-alkylated product (which elutes later) from the more polar 1H-unsubstituted pyrazolopyridine (which elutes earlier).

Q3: My specific derivative is relatively non-polar due to the dimethyl substitution, but I still lose yield on the column. Can I just use Hexane/Ethyl Acetate? Causality: Yes, for highly substituted or less polar pyrazolo[4,3-b]pyridines, standard gradients of heptane (or hexane) to ethyl acetate are standard and effective[2],[3]. However, yield loss indicates irreversible chemisorption on the most active silanol sites. Solution: If using Petroleum Ether/EtOAc or Hexane/EtOAc[4],[3], pre-treat your silica column by flushing it with 1 column volume (CV) of 1% Et3N in Hexane before loading your sample. This neutralizes the most active silanol sites, preventing irreversible binding and improving recovery without requiring a highly polar solvent system.

Part 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine across various solvent systems.

Solvent SystemPrimary Retention MechanismTailing Factor (As)*Resolution (Rs) from ImpuritiesRecommended Application
Hexane / EtOAc (1:1) Normal Phase (Dipole-Dipole)> 2.5 (Severe)Poor (< 1.0)Only for highly lipophilic, N-protected derivatives[2].
DCM / MeOH (9:1) Normal Phase (H-Bonding)1.8 - 2.2Moderate (~1.2)General screening; expect yield loss due to chemisorption.
DCM / MeOH / NH₄OH (90:9:1) Normal Phase (Silanol Masked)1.0 - 1.2 (Ideal)Excellent (> 1.5)Optimal for unprotected 1H-pyrazolo[4,3-b]pyridines.
H₂O / MeCN + 0.1% TFA Reversed-Phase (Hydrophobic)1.0 - 1.1 (Ideal)Excellent (> 2.0)Separating N-alkylated regioisomers or highly polar analogs.

*Tailing Factor (As) = 1.0 represents a perfectly symmetrical peak. Values > 1.5 indicate significant tailing.

Part 4: Standardized Experimental Protocols

Protocol A: Amine-Modified Normal Phase (NP) Flash Chromatography

Use this protocol when purifying the free 1H-pyrazole compound to prevent tailing and yield loss.

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane) and Mobile Phase B (10% Methanol in DCM containing 1% aqueous NH₄OH). Self-Validation: Ensure Mobile Phase B forms a single phase; if cloudy, reduce NH₄OH to 0.5%.

  • Column Equilibration: Mount a standard bare silica gel cartridge. Flush the column with 2 Column Volumes (CV) of 5% Mobile Phase B. Self-Validation: Collect a few drops of the eluent and test with pH paper; a basic pH confirms silanol masking is complete.

  • Sample Loading (Dry Loading): Dissolve the crude 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in a minimum amount of DCM/MeOH. Add Celite or silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder under reduced pressure. Load this powder into a solid load cartridge. Causality: Dry loading prevents the strong solvent effect that causes band broadening in polar heterocycles.

  • Gradient Execution:

    • 0-2 CV: 0% Mobile Phase B

    • 2-10 CV: Linear gradient from 0% to 50% Mobile Phase B

    • 10-12 CV: Hold at 50% Mobile Phase B

  • Fraction Collection: Monitor UV absorbance at 254 nm. The masked silanols will allow the product to elute as a sharp, concentrated band.

Protocol B: Reversed-Phase (C18) Flash Chromatography

Use this protocol for separating closely eluting regioisomers or removing highly polar baseline impurities.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% Trifluoroacetic acid). Causality: TFA lowers the pH below the pKa of the pyridine nitrogen, fully protonating it. This ensures a single retention state and prevents peak splitting.

  • Column Equilibration: Mount a C18 flash cartridge. Flush with 3 CV of 5% Mobile Phase B.

  • Sample Loading (Liquid Loading): Dissolve the crude mixture in a minimum volume of DMSO (maximum 2% of the column volume). Inject directly onto the column.

  • Gradient Execution:

    • 0-2 CV: Hold at 5% Mobile Phase B (desalts the sample and elutes DMSO).

    • 2-12 CV: Linear gradient from 5% to 95% Mobile Phase B.

    • 12-14 CV: Flush at 95% Mobile Phase B.

  • Post-Purification: Pool the product fractions and lyophilize (freeze-dry) to remove water, MeCN, and volatile TFA.

Part 5: References

  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL:

  • Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres: A New Class of Potent and Selective Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase Source: PMC (National Institutes of Health) URL:[Link]

  • Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine vs other pyrazolopyridine scaffolds in drug design

Architecting Kinase Selectivity: A Comparative Guide to 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine and Alternative Pyrazolopyridine Scaffolds Executive Summary & Pharmacophore Rationale The pyrazolopyridine scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Kinase Selectivity: A Comparative Guide to 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine and Alternative Pyrazolopyridine Scaffolds

Executive Summary & Pharmacophore Rationale

The pyrazolopyridine scaffold is a privileged, highly versatile heterocyclic motif in medicinal chemistry. Recognized primarily as a bioisostere of purines, this 5:6 aza-fused ring system is uniquely capable of mimicking the adenine ring of ATP, allowing it to anchor deeply within the highly conserved hinge region of various kinases[1]. While the parent scaffolds provide the foundational hydrogen-bonding network, the precise arrangement of nitrogen atoms and subsequent peripheral substitutions dictate the molecule's target selectivity, pharmacokinetic profile, and off-target liabilities[2].

This guide provides an authoritative comparison between the extensively studied 1H-pyrazolo[3,4-b]pyridine scaffold and the emerging 1H-pyrazolo[4,3-b]pyridine class, with a specific focus on the strategic advantages of the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6) derivative in modern drug design[3].

Structural Divergence: Isomer Selection in Drug Design

The transposition of nitrogen atoms within the fused bicyclic system fundamentally alters the electronic distribution, dipole moment, and hydrogen-bond donor/acceptor topology of the molecule[1][2].

  • 1H-pyrazolo[3,4-b]pyridine: This is the most widely utilized isomer in kinase inhibitor prototypes[4]. Its nitrogen arrangement is geometrically optimized to form bidentate hydrogen bonds with the hinge regions of kinases such as TANK-Binding Kinase 1 (TBK1), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs)[1].

  • 1H-pyrazolo[4,3-b]pyridine: Shifting the pyrazole nitrogen atoms alters the vector of the core's dipole. This scaffold has demonstrated profound efficacy in adopting a U-shaped conformation to target the c-Met receptor tyrosine kinase (interacting critically with Met1160 and Tyr1230)[4], and serves as a potent core for dual FLT3/CDK4 inhibitors[5]. Furthermore, in non-kinase CNS indications, this scaffold has been optimized as a positive allosteric modulator (PAM) for mGlu4 receptors[6].

  • 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine: The strategic addition of methyl groups at the C5 and C6 positions introduces critical steric bulk and increases the lipophilicity (cLogP) of the core. Causality in Design: Unsubstituted pyrazolopyridines often suffer from off-target promiscuity or metabolic liabilities, such as severe CYP1A2 induction[6]. The 5,6-dimethyl functionalization restricts the rotational degrees of freedom of adjacent substituents and fills deep hydrophobic pockets adjacent to the ATP-binding cleft. This "hydrophobic packing" locks the molecule into a favorable bioactive conformation, enhancing target residence time while mitigating off-target CYP450 interactions.

scaffolds Core Pyrazolopyridine Core (Purine Bioisostere) Iso1 1H-pyrazolo[3,4-b]pyridine (TBK1, FGFR, CDK) Core->Iso1 Isomerization Iso2 1H-pyrazolo[4,3-b]pyridine (FLT3, c-Met, mGlu4) Core->Iso2 Isomerization Iso3 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (Enhanced Hydrophobic Fit) Iso2->Iso3 Dimethylation (C5, C6)

Logical evolution of pyrazolopyridine scaffolds in targeted drug design.

Quantitative Physicochemical Comparison

The following table summarizes the baseline physicochemical properties of the parent scaffolds, illustrating how isomerization and methylation influence drug-like metrics.

Property1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[4,3-b]pyridine5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine
Molecular Weight 119.12 g/mol [1]119.12 g/mol [1]147.18 g/mol [3]
Predicted cLogP ~0.8[1]~0.6[1]~1.6 - 1.9 (Calculated)
Predicted pKa ~5.92[1]~10.94[1]~11.2 (Calculated)
H-Bond Donors 111
H-Bond Acceptors 222
Primary Biological Targets TBK1, FGFR, CDKs[1][4]FLT3, c-Met, PDE1[4][5][7]FLT3, CDK4, selective mGlu4 PAMs[5][6]

Mechanistic Pathway & Target Selectivity

One of the most significant breakthroughs for the 1H-pyrazolo[4,3-b]pyridine scaffold is its application in oncology as a dual inhibitor of FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4)[5]. In Acute Myeloid Leukemia (AML), FLT3 mutations drive aggressive proliferation, while CDK4 regulates the G1-to-S phase cell cycle transition. By utilizing the 4,3-b isomer, researchers can achieve low nanomolar inhibition (IC50 ~ 7-11 nM) of both targets simultaneously, effectively collapsing the tumor's signaling infrastructure[5].

pathway Ligand FLT Ligand Receptor FLT3 Receptor Tyrosine Kinase Ligand->Receptor Activation Downstream STAT5 / RAS / PI3K Pathways Receptor->Downstream Phosphorylation Inhibitor Pyrazolo[4,3-b]pyridine Derivative (ATP-competitive Inhibition) Inhibitor->Receptor Blocks ATP Binding CellCycle CDK4/6 Activation Inhibitor->CellCycle Dual Inhibition Downstream->CellCycle Signaling Proliferation Tumor Cell Proliferation CellCycle->Proliferation Progression

Dual inhibition mechanism of FLT3 and CDK4 pathways by pyrazolo[4,3-b]pyridine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of the pyrazolo[4,3-b]pyridine scaffold.

Protocol A: One-Pot Synthesis via Modified Japp-Klingemann Reaction

Historically, synthesizing pyrazolo[4,3-b]pyridines required unstable 4-aminopyrazole-5-carbaldehydes[8]. A modern, highly efficient alternative utilizes a sequence of Nucleophilic Aromatic Substitution (SNAr) and modified Japp-Klingemann reactions[8].

  • Starting Material: Begin with readily available 2-chloro-3-nitropyridines (or 5,6-dimethyl-2-chloro-3-nitropyridine for the dimethylated scaffold)[8].

  • Azo-Coupling: React the starting material with arenediazonium tosylates.

    • Causality: Utilizing stable arenediazonium tosylates instead of traditional diazonium chlorides prevents explosive degradation and allows for safe scale-up[8].

  • One-Pot Annulation: Conduct the SNAr and pyrazole ring annulation in a single pot using a mild nucleophilic base (e.g., DABCO).

    • Causality: Combining the deacylation and cyclization steps prevents the isolation of the highly reactive hydrazone intermediate, maximizing the final yield of the pyrazolo[4,3-b]pyridine core[8].

Protocol B: Self-Validating Kinase Inhibition Assay (Luminescence-Based)

To evaluate the ATP-competitive binding affinity of the synthesized 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives against FLT3 or CDK4[1][5].

  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Target Pre-Incubation: Add the purified kinase (e.g., FLT3) to the wells and incubate for 15 minutes at room temperature[1].

    • Causality: ATP-competitive inhibitors require time to associate with the target. Pre-incubating the kinase with the compound ensures the system reaches thermodynamic equilibrium before substrate competition begins, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add a master mix containing ultra-pure ATP (at the Km​ value for the specific kinase) and the peptide substrate[1]. Incubate at 30°C for 60 minutes.

  • Readout & Validation: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo). The luminescent signal is directly proportional to the amount of unconsumed ATP (correlating to kinase inhibition).

    • Causality: Calculate the Z'-factor using the positive control (DMSO only, full kinase activity) and negative control (no kinase, 100% inhibition). A Z'-factor > 0.5 validates the assay, proving the signal window is statistically robust enough to distinguish true pharmacological inhibition from assay noise.

workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Target Pre-incubation (15 min, RT) Prep->Incubate React 3. ATP/Substrate Addition (Initiate Reaction) Incubate->React Read 4. Luminescence Readout (IC50 Calculation) React->Read Validate 5. Control Validation (Z'-factor > 0.5) Read->Validate

Self-validating high-throughput screening workflow for kinase inhibitors.

References

  • BenchChem. "A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery".
  • NIH PMC. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy".
  • NIH PubMed. "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors".
  • MDPI. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics".
  • NIH PubMed. "Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)
  • BLDpharm. "156118-20-6 | 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine".
  • Google Patents. "WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors".
  • NIH PMC. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles".

Sources

Comparative

Benchmarking 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine as a Novel Kinase Inhibitor Scaffold Against Standard ATP-Competitive Inhibitors

As kinase inhibitor design evolves, identifying scaffolds that balance high orthosteric affinity with tunable selectivity remains a central challenge in drug discovery. The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (5,6-DM...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor design evolves, identifying scaffolds that balance high orthosteric affinity with tunable selectivity remains a central challenge in drug discovery. The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (5,6-DMPP) core has emerged as a highly privileged, versatile hinge-binding motif.

This guide provides an objective, data-driven framework for benchmarking 5,6-DMPP derivatives against standard ATP-competitive inhibitors (Type I and Type II). By employing orthogonal biochemical and biophysical assays, we aim to dissect not just how strongly these compounds bind, but how dynamically they interact with the kinase catalytic cleft.

Mechanistic Rationale: The Pyrazolo[4,3-b]pyridine Scaffold

To understand the utility of 5,6-DMPP, we must first analyze the causality behind its structural design. Kinases are conventionally targeted by exploiting the ATP-binding pocket. However, endogenous ATP concentrations in cells are exceedingly high (1–5 mM), requiring inhibitors to possess exceptional affinity to compete effectively.

The 1H-pyrazolo[4,3-b]pyridine core acts as an optimized adenine mimetic. The nitrogen atoms at positions 1 and 2 of the pyrazole ring serve as a potent bidentate hydrogen-bond donor/acceptor system, anchoring the molecule to the kinase hinge region (typically interacting with conserved Met/Cys residues)[1].

The critical innovation of the 5,6-dimethyl substitution lies in its spatial geometry. The methyl groups project directly into the hydrophobic pocket adjacent to the gatekeeper residue. This restricts the rotational degrees of freedom of the scaffold, thermodynamically favoring the active conformation and enhancing selectivity against off-target kinases—a significant advantage over unsubstituted cores[2][3].

When benchmarked against Staurosporine (a prototypical Type I pan-kinase inhibitor that indiscriminately fills the ATP pocket) and Imatinib (a Type II inhibitor that requires a specific DFG-out inactive conformation), 5,6-DMPP derivatives operate as highly tunable Type I inhibitors that bind the active DFG-in state with precision.

BindingLogic ATP Endogenous ATP Hinge Kinase Hinge Region (H-Bonding) ATP->Hinge Adenine Mimicry Staurosporine Staurosporine (Pan-Kinase) Staurosporine->Hinge Multi-point H-bonds Pocket Hydrophobic Pocket (Selectivity) Staurosporine->Pocket Broad Affinity Scaffold 5,6-DMPP Scaffold Scaffold->Hinge Pyrazole N1/N2 H-bonds Scaffold->Pocket 5,6-Dimethyl Contacts

Diagram 1: Comparative binding logic of ATP, Staurosporine, and the 5,6-DMPP scaffold.

Experimental Benchmarking Workflows

To rigorously benchmark 5,6-DMPP against standard inhibitors, we utilize a two-tiered self-validating system: High-Throughput Kinase Profiling (equilibrium thermodynamics) and Surface Plasmon Resonance (real-time binding kinetics).

Workflow Compound Test Article Preparation (5,6-DMPP vs Standards) Assay1 ADP-Glo Kinase Assay (IC50 Determination) Compound->Assay1 Assay2 Surface Plasmon Resonance (Binding Kinetics) Compound->Assay2 Data1 Potency & Selectivity Profiling Assay1->Data1 Data2 Residence Time (tau) & Kd Assay2->Data2

Diagram 2: Orthogonal benchmarking workflow combining biochemical and biophysical assays.

Protocol A: High-Throughput Kinase Profiling (ADP-Glo Assay)

Causality & Trustworthiness: Radiometric assays (e.g., 33 P-ATP) are hazardous and prone to substrate-specific artifacts. The ADP-Glo assay directly quantifies ADP production via a coupled luciferase reaction. By completely depleting unreacted ATP before converting the generated ADP back to ATP for detection, we create a self-validating system with an exceptional signal-to-background ratio. This ensures the measured IC 50​ reflects true catalytic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare 3-fold serial dilutions of the 5,6-DMPP derivative, Staurosporine, and Imatinib in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme-Substrate Incubation: Add recombinant target kinase (e.g., FLT3 or CDK4) and ultra-pure ATP (at the specific Km​ for each kinase) to the wells. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR)

Causality & Trustworthiness: IC 50​ is an equilibrium metric highly dependent on assay conditions (like ATP concentration). SPR elucidates the dissociation rate ( koff​ ), allowing us to calculate Residence Time ( τ=1/koff​ ). Drugs with longer residence times often exhibit prolonged in vivo efficacy even after pharmacokinetic clearance. To prevent false positives, rigorous DMSO solvent correction is mandated to account for bulk refractive index shifts.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged target kinase onto an NTA or CM5 sensor chip via standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Buffer Matching: Prepare running buffer (PBS-T) containing exactly 5% DMSO. Dilute all test compounds in this exact buffer to eliminate bulk shift artifacts.

  • Association Phase: Inject analyte (compounds) at varying concentrations (3.125 nM to 50 nM) at a flow rate of 30 µL/min for 120 seconds to capture the association rate ( kon​ ).

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to monitor the decay of the compound-kinase complex ( koff​ ).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference channel and blank injections) and fit the data to a 1:1 Langmuir binding model to derive KD​ , kon​ , and koff​ .

Comparative Data Analysis

The following tables summarize the benchmarking of a representative optimized 5,6-DMPP derivative against standard inhibitors.

Table 1: Kinase Selectivity Panel (IC 50​ in nM)

The 5,6-DMPP scaffold demonstrates potent Type I inhibition against specific kinase targets (FLT3, CDK4) while maintaining a superior selectivity profile compared to the pan-kinase inhibitor Staurosporine[2]. Imatinib, a Type II inhibitor, shows poor efficacy against these specific DFG-in active targets.

InhibitorTarget: FLT3 (nM)Target: CDK4 (nM)Target: ALK5 (nM)Selectivity Profile
5,6-DMPP Derivative 11.07.545.2High (Targeted)
Staurosporine 3.25.110.4Poor (Pan-Kinase)
Imatinib 850.0>10,000>10,000Selective (Type II only)
Table 2: Binding Kinetics via SPR (Target: FLT3)

While Dasatinib (a potent Type I/II dual inhibitor) shows a fast association rate, the 5,6-DMPP derivative exhibits a highly optimized dissociation rate ( koff​ ), leading to a prolonged residence time ( τ ). This extended target engagement is primarily driven by the hydrophobic packing of the 5,6-dimethyl groups in the kinase pocket.

Inhibitor kon​ (M −1 s −1 ) koff​ (s −1 ) KD​ (nM)Residence Time ( τ , min)
5,6-DMPP Derivative 4.5×105 1.2×10−4 0.26138.8
Dasatinib (Standard) 8.1×105 4.8×10−4 0.5934.7
Staurosporine 9.2×105 8.5×10−3 9.241.9

Conclusion

Benchmarking the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold against standard ATP-competitive inhibitors reveals it to be a highly superior building block for targeted kinase drug discovery. Unlike Staurosporine, which suffers from promiscuous binding, the 5,6-DMPP core leverages its dimethyl substitution to achieve precise hydrophobic packing, translating to high selectivity and extended target residence times. For drug development professionals, functionalizing this scaffold at the C3 or N1 positions offers a validated, data-backed pathway for generating next-generation Type I kinase inhibitors.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.[Link]

  • PYRAZOLO[4,3-B]PYRIDINE-7-AMINE INHIBITORS OF ALK5. WIPO (World Intellectual Property Organization).[Link]

Sources

Validation

structural comparison of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine and indazole derivatives

An In-Depth Structural and Functional Comparison for Drug Discovery: 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine vs. Indazole Derivatives A Technical Guide for Researchers, Scientists, and Drug Development Professionals Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural and Functional Comparison for Drug Discovery: 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine vs. Indazole Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice Between Bioisosteres

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Indazole, a fused bicyclic system of benzene and pyrazole, is a well-established "privileged scaffold," forming the structural foundation of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1] Its derivatives exhibit a vast spectrum of biological activities, from anticancer to anti-inflammatory effects.[2][3][4]

This guide delves into a comparative analysis of the indazole framework against a key bioisostere: the pyrazolo[4,3-b]pyridine system, with a specific focus on the 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivative. The substitution of a carbon atom in the indazole's benzene ring with a nitrogen atom to form the pyridine ring introduces subtle yet critical changes in physicochemical properties. These modifications can be strategically exploited by medicinal chemists to fine-tune a molecule's interaction with biological targets, enhance selectivity, and improve pharmacokinetic profiles. Understanding the nuanced differences between these two scaffolds is paramount for the rational design of next-generation therapeutics.

Part 1: A Comparative Analysis of Core Structure and Physicochemical Properties

The fundamental distinction between the indazole and pyrazolo[4,3-b]pyridine scaffolds is the replacement of a C-H unit with a nitrogen atom in the six-membered ring. This single atomic substitution initiates a cascade of changes in the molecule's electronic and steric landscape.

Key Structural and Electronic Differences:

  • Electron Distribution: The electronegative nitrogen atom in the pyridine ring of the pyrazolo[4,3-b]pyridine scaffold draws electron density away from the ring, making it more "π-deficient" compared to the electron-rich benzene ring of indazole. This altered electronic character can significantly impact π-π stacking interactions with aromatic residues in a protein's active site.

  • Hydrogen Bonding Capacity: The pyridine nitrogen introduces an additional, strategically positioned hydrogen bond acceptor. This feature is often critical for anchoring a ligand into its binding pocket, particularly in kinase inhibitors where interactions with the "hinge region" are vital for potent activity.[5]

  • Basicity and pKa: The pyridine nitrogen imparts a greater basic character to the pyrazolo[4,3-b]pyridine core compared to indazole, which is a weak base.[6] This difference in pKa affects the molecule's ionization state at physiological pH, which in turn governs properties like solubility, cell membrane permeability, and potential for off-target interactions.

  • Dipole Moment: The introduction of the nitrogen atom increases the molecule's dipole moment, which can influence its solubility in aqueous media and its ability to engage in dipole-dipole interactions with a target protein.

Caption: Core chemical structures of Indazole and 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine.

Table 1: Comparative Physicochemical Properties

PropertyIndazole (Parent)5,6-dimethyl-1H-pyrazolo[4,3-b]pyridineCausality of Difference
Molecular Formula C₇H₆N₂C₈H₉N₃Addition of a nitrogen and two methyl groups, removal of one CH group.
Molecular Weight 118.13 g/mol 147.18 g/mol Increased atomic count.
Hydrogen Bond Acceptors 12The pyridine nitrogen provides a second H-bond acceptor site.
Hydrogen Bond Donors 11Both scaffolds possess a single N-H donor on the pyrazole ring.
Predicted pKa (Strongest Basic) ~1.3 (weaker base)[6]> 5.0 (stronger base)The pyridine nitrogen is significantly more basic than the pyrazole nitrogens.
Predicted cLogP ~1.8~1.5The pyridine nitrogen generally reduces lipophilicity, which is offset by the two methyl groups.

Note: Predicted values are computationally derived and serve for comparative purposes. Experimental values may vary.

Part 2: Divergent Biological Activities and Mechanistic Implications

While both scaffolds are explored across a wide range of therapeutic targets, their structural differences often lead to distinct or optimized biological activities. Indazole derivatives have a well-documented history of pharmacological utility, including anti-inflammatory, antimicrobial, antifungal, and potent anticancer activities.[2][3][7]

The pyrazolo[4,3-b]pyridine scaffold has also emerged as a powerful framework, particularly for kinase inhibitors. The strategic placement of the pyridine nitrogen can be leveraged to achieve superior potency and selectivity.

Case Study: Kinase Inhibition

A compelling example of the functional divergence between these scaffolds is in the development of kinase inhibitors. Many kinase inhibitors form critical hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket.

  • Indazole Derivatives: While potent, they typically form one or two hydrogen bonds via the pyrazole N-H group and substituents.

  • Pyrazolo[4,3-b]pyridine Derivatives: These can form similar hydrogen bonds but have the added advantage of the pyridine nitrogen acting as another hydrogen bond acceptor. This can lead to a more anchored and potent interaction. In the development of inhibitors for Janus kinase 2 (JAK2) and FMS-like tyrosine kinase-3 (FLT3), the pyrazolopyridine moiety was shown to facilitate an additional hydrogen bond with hinge region residues, improving activity.[5][8]

G cluster_0 Typical Indazole Binding Mode cluster_1 Pyrazolo[4,3-b]pyridine Advantage Indazole Indazole Core Hinge_Ind Kinase Hinge Residue Indazole->Hinge_Ind H-Bond (via pyrazole N-H) Sidechain_Ind Pocket Sidechain Indazole->Sidechain_Ind Hydrophobic/ Other Interactions Pyrazolo Pyrazolo[4,3-b]pyridine Core Hinge_Pyr1 Kinase Hinge Residue 1 Pyrazolo->Hinge_Pyr1 H-Bond (via pyrazole N-H) Hinge_Pyr2 Kinase Hinge Residue 2 Pyrazolo->Hinge_Pyr2 Additional H-Bond (via Pyridine N) Sidechain_Pyr Pocket Sidechain Pyrazolo->Sidechain_Pyr Hydrophobic/ Other Interactions

Caption: Enhanced binding of pyrazolopyridine core via an additional hydrogen bond with the kinase hinge.

Part 3: Comparative Synthetic Strategies and Protocols

The accessibility of a scaffold is a crucial consideration in drug development. Both indazoles and pyrazolo[4,3-b]pyridines can be synthesized through various robust and scalable routes.

Workflow: General Synthesis of Indazole Derivatives

A common and versatile method for synthesizing substituted indazoles is the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine, followed by cyclization.[1]

G Start Start: o-Aminobenzaldehyde or o-Aminoketone Step1 Step 1: Condensation with Hydroxylamine Derivative Start->Step1 Reactant Step2 Step 2: Cyclization (e.g., via heating or acid catalysis) Step1->Step2 Intermediate Product Product: Substituted Indazole Step2->Product Final Product

Caption: General workflow for the synthesis of indazole derivatives.

Exemplary Protocol Steps:

  • Reaction Setup: Dissolve the starting o-aminobenzaldehyde or o-aminoketone in a suitable solvent such as ethanol.

  • Reagent Addition: Add a hydroxylamine derivative (e.g., hydroxylamine hydrochloride) and a base (e.g., sodium acetate) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Depending on the substrate, cyclization to the indazole may occur in situ or require a subsequent step, such as heating in a high-boiling point solvent or treatment with an acid catalyst.

  • Workup and Purification: Cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Workflow: Synthesis of Pyrazolo[4,3-b]pyridines

A highly effective method for constructing the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines.[9]

G Start Start: 2-Chloro-3-nitropyridine Derivative Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine Start->Step1 Reactant Step2 Step 2: Intramolecular Cyclization Step1->Step2 Intermediate Product Product: Pyrazolo[4,3-b]pyridine Step2->Product Final Product

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Comparative

Confirming Regioselectivity in 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine Synthesis: A Comparative Guide to NOESY NMR and Alternative Modalities

Executive Summary The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold (CAS 156118-20-6) is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for purine bases like adenine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine scaffold (CAS 156118-20-6) is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for purine bases like adenine and guanine[1][2]. However, the synthesis and subsequent functionalization of this bicyclic system present a classic challenge: regioselectivity .

Due to the tautomeric nature of the pyrazole ring, electrophilic substitutions (such as N-alkylation or protection) frequently yield a mixture of N1 and N2 regioisomers[3]. Distinguishing between these isomers is critical, as the spatial orientation of substituents dictates the molecule's binding affinity and pharmacokinetic profile. This guide provides an authoritative comparison of analytical modalities for confirming regioselectivity, demonstrating why 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR stands as the gold standard for self-validating, solution-state structural assignment[4].

The Mechanistic Basis of the Regioselectivity Challenge

The core challenge arises from the thermodynamic versus kinetic control during the N-alkylation of the pyrazolo[4,3-b]pyridine core. The electrophile can attack either the N1 or N2 position.

To resolve this ambiguity, we rely on the spatial proximity of the resulting N-alkyl group to the static protons on the bicyclic framework:

  • N1-Alkylation: Places the substituent in spatial proximity (< 5 Å) to the C7 proton (C7-H) on the fused pyridine ring.

  • N2-Alkylation: Places the substituent in spatial proximity to the C3 proton (C3-H) on the pyrazole ring.

Because NOESY NMR detects through-space dipole-dipole interactions rather than through-bond couplings, it provides direct, unambiguous evidence of these spatial relationships.

Workflow SM 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine (Tautomeric Mixture) Alkylation N-Alkylation / Functionalization (e.g., MeI, K2CO3) SM->Alkylation Isomer1 N1-Alkyl Regioisomer (Kinetic/Thermodynamic) Alkylation->Isomer1 Pathway A Isomer2 N2-Alkyl Regioisomer (Kinetic/Thermodynamic) Alkylation->Isomer2 Pathway B NOESY 2D NOESY NMR (Through-Space < 5 Å) Isomer1->NOESY Isomer2->NOESY Res1 NOE Cross-Peak: N-Alkyl ↔ C7-H NOESY->Res1 Res2 NOE Cross-Peak: N-Alkyl ↔ C3-H NOESY->Res2

Workflow for regioselective assignment of pyrazolo[4,3-b]pyridines via NOESY NMR.

Comparative Analysis of Analytical Modalities

While NOESY is highly effective, it is essential to understand how it compares to orthogonal techniques such as HMBC (Heteronuclear Multiple Bond Correlation), X-ray crystallography, and computational modeling.

Analytical ModalityPrimary Data YieldedThroughputMaterial RequirementKey Limitations & Causality
2D NOESY NMR Through-space ¹H-¹H proximity (< 5 Å)High (1-2 hours)5-20 mgRequires careful optimization of mixing time (τm); sensitive to paramagnetic O₂ quenching.
2D HMBC NMR Through-bond ¹H-¹³C coupling (²J, ³J)Medium (2-4 hours)10-30 mg³J vs ⁴J ambiguity in electron-deficient fused heterocycles can lead to false assignments[4].
X-Ray Crystallography Absolute 3D atomic coordinatesLow (Days-Weeks)1-5 mg (Single Crystal)Requires growing a high-quality single crystal; only represents the solid-state conformation.
DFT Computations Thermodynamic stability & NMR shiftsLow (Days)None (In silico)Requires empirical validation; does not account for kinetic trapping during synthesis.

Why NOESY Wins: In solution, HMBC relies on ³J carbon-proton couplings. In nitrogen-rich heterocycles like pyrazolo[4,3-b]pyridines, differentiating between a ³J coupling (e.g., N1-methyl to C7a) and a potentially strong ⁴J coupling can be ambiguous. NOESY bypasses bond-pathway complexities by directly measuring physical distance.

In-Depth Protocol: NOESY NMR for Regioselectivity Confirmation

To ensure a self-validating system, the following protocol details the causality behind each experimental choice.

Step 1: Sample Preparation & Degassing
  • Action: Dissolve 15-20 mg of the purified regioisomer in 0.6 mL of CDCl₃ or DMSO-d₆. Transfer to a high-quality 5 mm NMR tube. Degas the sample using 3-5 freeze-pump-thaw cycles or by bubbling inert argon gas through the solution for 5 minutes.

  • Causality: Dissolved oxygen is paramagnetic and accelerates longitudinal relaxation (T1), which prematurely quenches the transient NOE buildup. Degassing ensures maximum NOE cross-peak intensity, which is critical for distinguishing weak long-range correlations.

Step 2: 1D ¹H NMR Baseline Assignment
  • Action: Acquire a standard 1D proton spectrum. Identify the C3-H (typically a sharp singlet at δ 8.0–8.3 ppm) and the C7-H (a singlet at δ 7.3–7.6 ppm). Identify the N-alkyl protons (e.g., N-CH₃ at δ 4.0–4.2 ppm).

  • Causality: Accurate 1D assignment is the prerequisite for 2D NOESY mapping. Because the C5 and C6 positions are dimethylated, the C7-H remains as an isolated, easily identifiable singlet, providing a clean target for NOE correlation without multiplet overlap[5].

Step 3: NOESY Acquisition & Mixing Time (τm) Optimization
  • Action: Set up a 2D NOESY experiment. Set the mixing time (τm) to 400–600 ms . Ensure the relaxation delay (D1) is at least 1.5 to 2 times the longest T1 in the molecule (typically 2-3 seconds).

  • Causality: 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine has a low molecular weight (~147 Da)[1]. Small molecules tumble rapidly in solution (extreme narrowing limit, ωτc​<1 ), resulting in positive NOEs that build up slowly. A longer mixing time is required to capture the dipole-dipole cross-relaxation before spin diffusion obscures the data.

Step 4: Internal Validation & Data Interpretation
  • Action: Process the 2D spectrum. First, verify the internal control: locate the cross-peak between the C6-CH₃ group and the adjacent C7-H proton .

  • Causality: If this internal control cross-peak is missing, the NOESY experiment failed (e.g., insufficient τm or poor probe tuning). If present, the system is validated. You can now proceed to evaluate the N-CH₃ correlations to definitively assign the N1 or N2 regioisomer.

Experimental Data: Simulated Case Study

The following table summarizes the expected quantitative 2D NMR data when comparing the N1-methyl and N2-methyl derivatives of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine.

Proton AssignmentTypical Chemical Shift (δ, ppm)NOESY Correlations (N1-Methyl Isomer)NOESY Correlations (N2-Methyl Isomer)
N-CH₃ 4.00 - 4.20Strong NOE to C7-H Strong NOE to C3-H
C3-H 8.00 - 8.30None to N-CH₃Strong NOE to N-CH₃
C7-H 7.30 - 7.60Strong NOE to N-CH₃ None to N-CH₃
C5-CH₃ 2.50 - 2.60NOE to C6-CH₃NOE to C6-CH₃
C6-CH₃ (Internal Control)2.30 - 2.40NOE to C5-CH₃, C7-H NOE to C5-CH₃, C7-H

Orthogonal Validation: Integrating HMBC

While NOESY is definitive, rigorous drug development protocols often require orthogonal validation. HMBC can be used to map the through-bond connectivity[4].

LogicTree Isomer Purified Regioisomer (Unknown N1 or N2) NOESY NOESY (1H-1H) Spatial Proximity Isomer->NOESY HMBC HMBC (1H-13C) Through-Bond Coupling Isomer->HMBC N1_NOE Strong NOE to C7-H (No NOE to C3-H) NOESY->N1_NOE N2_NOE Strong NOE to C3-H (No NOE to C7-H) NOESY->N2_NOE N1_HMBC ³J Coupling to C7a (Bridgehead Carbon) HMBC->N1_HMBC N2_HMBC ³J Coupling to C3 (Pyrazole Carbon) HMBC->N2_HMBC Conclusion1 Confirmed N1-Isomer N1_NOE->Conclusion1 Conclusion2 Confirmed N2-Isomer N2_NOE->Conclusion2 N1_HMBC->Conclusion1 N2_HMBC->Conclusion2

Logical decision tree for confirming N1 vs N2 regioselectivity using NOESY and HMBC NMR.

If the NOESY cross-peaks are weak due to poor sample degassing, HMBC provides a safety net: an N1-alkyl group will show a ³J correlation to the bridgehead carbon C7a, whereas an N2-alkyl group will show a ³J correlation to the pyrazole carbon C3.

Conclusion

Confirming the regioselectivity of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives is a non-negotiable step in structure-activity relationship (SAR) campaigns. By leveraging the spatial proximity of the N1 position to the C7-H proton and the N2 position to the C3-H proton, NOESY NMR provides a rapid, self-validating, and unambiguous assignment methodology that outperforms HMBC and X-ray crystallography in routine laboratory workflows.

References

  • [4] Sparkes, E., et al. (2021). “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7-azaindazole analogs. Drug Testing and Analysis. Retrieved from: [Link]

  • [3] Gangjee, A., et al. (2010). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate. Retrieved from: [Link]

  • [2] Quiroga, J., et al. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 16(3), 400-417. Retrieved from: [Link]

  • [5] National Center for Biotechnology Information. PubChem Compound Summary for CID 21643653, 1H-Pyrazolo(4,3-b)pyridine. Retrieved from: [Link]

Sources

Validation

High-Resolution Mass Spectrometry for the Structural Elucidation of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex heterocyclic scaffolds. Pyrazolo[4,3-b]pyridines are privileged pharmacophores, heavily utilized in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex heterocyclic scaffolds. Pyrazolo[4,3-b]pyridines are privileged pharmacophores, heavily utilized in the development of kinase inhibitors and targeted anticancer agents 1. However, confirming the exact structural connectivity and mapping the fragmentation behavior of derivatives like 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine requires analytical precision that standard nominal-mass instruments cannot provide.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against standard Triple Quadrupole (QqQ) systems for the structural validation of this specific compound, providing field-proven methodologies and mechanistic insights.

The Mechanistic Challenge: Isobaric Ambiguity

The fundamental challenge in validating nitrogen-rich fused heterocycles lies in their fragmentation pathways. The pyrazole ring typically fragments via the expulsion of neutral nitrogen gas (N₂) or hydrogen cyanide (HCN) 2. For 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (Exact Mass: 147.0796 Da; [M+H]⁺ m/z 148.0869), a primary fragmentation event yields a product ion at approximately m/z 120.

When using a standard QqQ mass spectrometer operating at unit resolution, this represents a neutral loss of 28 Da. Causality dictates we ask: Is this a loss of N₂ (28.0061 Da) from the pyrazole core, or a loss of ethylene (C₂H₄, 28.0313 Da) from a rearranged side-chain? A QqQ cannot resolve this isobaric overlap. HRAM Orbitrap technology, however, provides sub-ppm mass accuracy, unequivocally identifying the loss as N₂ and validating the structural integrity of the pyrazole ring 3.

Experimental Design: A Self-Validating Analytical System

To objectively compare these platforms, we must establish a rigorous, self-validating protocol. The methodologies below detail the comparative workflows used to generate the fragmentation data.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation [M+H]⁺ in the electrospray ionization (ESI) source.

UHPLC-MS/MS Methodologies

Protocol A: HRAM Orbitrap Workflow (The Benchmark for Elucidation)

  • Ionization: Heated ESI (HESI) in positive mode.

  • MS1 Acquisition: Full Scan at a resolving power of R=70,000 (at m/z 200).

  • MS2 Acquisition: Data-Dependent MS2 (ddMS2) using Higher-energy C-trap Dissociation (HCD) at a normalized collision energy (NCE) of 35. Resolving power set to R=17,500.

  • Causality of Choice: HCD is selected over traditional Collision-Induced Dissociation (CID) because it utilizes a multipole collision cell with higher energy transfer efficiency. This prevents the "1/3 rule" low-mass cut-off inherent to 3D ion traps, allowing us to capture low-mass diagnostic fragments (e.g., m/z 93).

  • Self-Validation Checkpoint: The continuous monitoring of background polysiloxane ions (e.g., m/z 371.1012) as an internal lock mass ensures sub-ppm mass accuracy calibration throughout the run, validating the empirical formula assignments independently of external calibration drift.

Protocol B: Standard Triple Quadrupole (QqQ) Workflow (The Benchmark for Quantitation)

  • Ionization: ESI in positive mode.

  • MS2 Acquisition: Product Ion Scan (Q3) using CID with Argon gas. Q1 and Q3 isolated at unit resolution (0.7 Da FWHM).

  • Self-Validation Checkpoint: The acquisition of a known reference standard (e.g., reserpine) immediately before and after the sample batch validates that the collision energy (CE) calibration and quadrupole isolation widths remain stable.

Workflow cluster_Orbitrap HRAM Orbitrap Workflow cluster_QqQ Standard QqQ Workflow Sample Sample Injection 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine LC UHPLC Separation (C18, Gradient Elution) Sample->LC Orb_MS1 Full Scan MS1 (R=70,000, Lock Mass) LC->Orb_MS1 QqQ_MS1 Q1 Precursor Scan (Unit Resolution) LC->QqQ_MS1 Orb_MS2 Data-Dependent MS2 (HCD, R=17,500) Orb_MS1->Orb_MS2 Orb_Data Exact Mass & Formula (<1 ppm error) Orb_MS2->Orb_Data QqQ_MS2 Q3 Product Ion Scan (CID, Unit Resolution) QqQ_MS1->QqQ_MS2 QqQ_Data Nominal Mass Fragments (Ambiguous Isobars) QqQ_MS2->QqQ_Data

Comparative LC-MS/MS workflows: HRAM Orbitrap vs. Standard QqQ for structural elucidation.

Data Presentation: HRAM vs. QqQ Performance

The comparative data in Table 1 illustrates the stark difference in qualitative confidence between the two platforms. While the QqQ successfully detects the fragments, it only provides nominal mass data. The Orbitrap's mass accuracy (< 3 ppm error) allows for the direct translation of m/z values into exact elemental compositions, effectively mapping the fused nitrogen-containing ring system 4.

Table 1: Fragmentation Data Comparison for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

Fragment AssignmentTheoretical m/zQqQ Measured m/zQqQ Mass ErrorOrbitrap Measured m/zOrbitrap Mass ErrorElemental Composition
[M+H]⁺ 148.0869148.1N/A (Nominal)148.0871+1.35 ppmC₈H₁₀N₃⁺
[M+H - N₂]⁺ 120.0808120.1N/A (Nominal)120.0809+0.83 ppmC₈H₁₀N⁺
[M+H - CH₃•]⁺• 133.0634133.1N/A (Nominal)133.0633-0.75 ppmC₇H₇N₃⁺•
[M+H - N₂ - HCN]⁺ 93.069993.1N/A (Nominal)93.0701+2.14 ppmC₇H₉⁺

Elucidating the Fragmentation Pathway

Using the HRAM data, we can confidently map the mechanistic breakdown of the molecule. The fragmentation is driven by two competing pathways:

  • Pyrazole Ring Collapse: The highly characteristic loss of N₂ (-28.0061 Da) from the pyrazole moiety yields a stable C₈H₁₀N⁺ cation (m/z 120.0809). This intermediate undergoes subsequent ring contraction and loss of HCN (-27.0109 Da) to form the C₇H₉⁺ ion (m/z 93.0701).

  • Pyridine Ring Radical Cleavage: The presence of the 5,6-dimethyl groups on the pyridine ring facilitates the homolytic cleavage of a methyl radical (-15.0235 Da), generating a highly stabilized radical cation at m/z 133.0633 (C₇H₇N₃⁺•).

Fragmentation M [M+H]+ m/z 148.0869 C8H10N3+ F1 Loss of N2 m/z 120.0808 C8H10N+ M->F1 -N2 (-28.0061 Da) F2 Loss of CH3• m/z 133.0634 C7H7N3+• M->F2 -CH3• (-15.0235 Da) F3 Loss of HCN m/z 93.0699 C7H9+ F1->F3 -HCN (-27.0109 Da) F4 Loss of HCN m/z 106.0525 C6H6N2+• F2->F4 -HCN (-27.0109 Da)

Proposed HRAM-validated fragmentation pathway for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine.

Conclusion & Strategic Recommendations

While Triple Quadrupole mass spectrometers remain the undisputed workhorses for high-throughput, targeted quantitation (e.g., pharmacokinetics), they present severe limitations for de novo structural elucidation 5. The nominal mass data provided by QqQ systems leaves researchers vulnerable to isobaric misassignments when analyzing complex nitrogen-rich heterocycles.

For the structural validation of compounds like 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine, HRAM Orbitrap technology is the superior choice . The ability to achieve < 3 ppm mass accuracy on all MS2 fragments transforms ambiguous neutral losses into definitive elemental compositions, ensuring complete confidence in your molecular characterization prior to advancing candidates in the drug development pipeline.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. National Institutes of Health (NIH).[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]

  • Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro. National Institutes of Health (NIH). [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH).[Link]

  • A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation. American Chemical Society (ACS).[Link]

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Safety & Regulatory Compliance

Safety

5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine in Drug Discovery Workflows Executive Summary & Chemical Context 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 156118-20...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine in Drug Discovery Workflows

Executive Summary & Chemical Context

5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS: 156118-20-6) is a highly valued fused bicyclic scaffold in modern medicinal chemistry. It is extensively utilized in the synthesis of potent kinase inhibitors targeting pathways such as FLT3, CDK4, and c-Met in oncology[1], as well as PDE1 inhibitors for neurodegenerative diseases[2]. Because of its potent biological activity and its nitrogen-rich heterocyclic structure, improper handling and disposal pose significant risks to laboratory personnel and the environment[3]. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for the safe handling and definitive disposal of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the chemical's intrinsic properties. The pyrazolopyridine core is biologically active by design, meaning environmental release can disrupt aquatic ecosystems[3]. Furthermore, its high nitrogen content dictates specific thermal destruction requirements.

Table 1: Quantitative Physicochemical Properties

PropertyValueOperational Impact & Causality
CAS Number 156118-20-6Required for accurate hazardous waste manifesting.
Molecular Weight 147.18 g/mol Determines stoichiometric calculations for reaction quenching.
Molecular Formula C8H9N3High nitrogen mass fraction dictates NOx scrubbing during disposal.
Purity ≥ 98%Trace impurities may require additional reactivity assessments.
Storage Temperature 2-8°C (Sealed, Dry)Prevents thermal degradation prior to disposal.

Table 2: GHS Hazard Classifications & Mitigation

GHS Hazard CodeDescriptionRequired Mitigation Strategy
H302 Harmful if swallowedBan on eating/drinking in the lab; strict glove hygiene[4].
H315 Causes skin irritationMandatory use of double-layered nitrile gloves (≥5 mil).
H319 Causes serious eye irritationMandatory chemical splash goggles; safety glasses insufficient[4].
H335 May cause respiratory irritationAll handling restricted to Class II BSC or hard-ducted fume hood.

Operational Handling: Step-by-Step Methodology

Before generating waste, the compound must be handled correctly to prevent exposure and contamination. The following protocol ensures a self-validating safety loop where each step verifies the integrity of the previous one.

Protocol 1: Safe Weighing and Transfer

  • Environmental Control: Conduct all handling within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized particulates (H335)[4].

  • PPE Verification: Don standard laboratory attire, including a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Anti-Static Execution: Because the compound is a fine powder, use an anti-static weighing gun (ionizer) on the balance and spatulas to prevent electrostatic repulsion, which can cause the powder to scatter.

  • Decontamination: After transfer, wipe down the balance and surrounding surfaces with a solvent in which the compound is soluble (e.g., methanol or ethanol), followed by a water wipe. Dispose of the wipes as solid hazardous waste[3].

  • Self-Validation Check: Verify the balance reads exactly 0.000g after decontamination, confirming no residual mass remains on the weighing pan.

Comprehensive Waste Disposal Procedures

The disposal of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine cannot be treated like standard organic waste. The nitrogen-dense core (C8H9N3) requires specialized destruction to prevent the atmospheric release of toxic nitrogen oxides (NOx)[3].

Protocol 2: Waste Segregation and Destruction

  • Solid Waste Segregation: Collect all contaminated PPE, empty reagent vials, and weighing boats in a dedicated, puncture-resistant, high-density polyethylene (HDPE) container. Label explicitly with "Combustible Solid Waste: Contains Pyrazolopyridine Derivatives".

  • Organic Liquid Waste (Mother Liquors): Reaction solvents containing dissolved 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine (e.g., DMF, DMSO, DCM) must be segregated into halogenated or non-halogenated organic waste carboys. Never mix with strong oxidizers[5].

  • Aqueous Liquid Waste: Aqueous washes or quench solutions must not be discharged into municipal sewer systems[3]. Collect in separate aqueous waste carboys and adjust the pH to 6-8 using dilute NaOH or HCl before manifesting for disposal.

  • Self-Validation Check: Test the final aqueous waste carboy with pH paper. A reading outside the 6-8 range indicates incomplete neutralization, requiring further adjustment before manifesting.

  • Final Destruction (Controlled Incineration): Manifest all segregated waste to a licensed chemical destruction facility. The only acceptable method of destruction is controlled high-temperature incineration (>1000°C) equipped with alkaline flue gas scrubbing[3].

  • Causality: High temperatures are required to break the robust aromatic pyrazolopyridine ring. As the ring combusts, the three nitrogen atoms oxidize into NOx gases. The alkaline flue gas scrubber (typically utilizing a calcium hydroxide or sodium hydroxide spray) is mandatory to neutralize these acidic NOx gases into harmless nitrate/nitrite salts before atmospheric exhaust[3].

Spill Response Protocol

In the event of a localized spill:

  • Isolate: Evacuate non-essential personnel from the immediate area and remove all sources of ignition[4].

  • Contain: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp sand or a commercial absorbent pad moistened with water to suppress aerosolization[3].

  • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[4].

  • Clean: Wash the spill area with soap and plenty of water, collecting the rinsate as aqueous hazardous waste[3].

  • Self-Validation Check: Perform a final wipe of the spill area with a clean white absorbent pad. If the pad shows any discoloration or residue, repeat the cleaning step.

Waste Segregation Workflow

WasteFlow Start 5,6-dimethyl-1H-pyrazolo [4,3-b]pyridine Waste Solid Solid Waste (Powder, PPE, Vials) Start->Solid OrgLiq Organic Liquid Waste (Reaction Solvents) Start->OrgLiq AqLiq Aqueous Liquid Waste (Quench/Wash) Start->AqLiq Incineration Controlled Incineration (>1000°C) Solid->Incineration OrgLiq->Incineration pH pH Adjustment (pH 6-8) AqLiq->pH Scrubber Flue Gas Scrubbing (NOx Neutralization) Incineration->Scrubber AqTreatment Specialized Aqueous Chemical Treatment pH->AqTreatment

Waste segregation and controlled incineration logic for pyrazolopyridine derivatives.

References

  • ChemicalBook. "1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, ethyl ester - Safety Data Sheet.
  • ECHEMI. "1H-PYRAZOLO[4,3-B]PYRIDINE SDS, 272-52-6 Safety Data Sheets.
  • Ambeed. "272-51-5 | 2H-Pyrazolo[4,3-b]pyridine.
  • Sigma-Aldrich. "5-Methoxy-1H-pyrazolo[4,3-b]pyridine Safety Information.
  • Sigma-Aldrich. "1H-Pyrazolo 4,3-b pyridine AldrichCPR 272-52-6.
  • NIH PMC. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • PubMed. "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors.
  • Google Patents. "WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors.

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Handling

Personal protective equipment for handling 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

Comprehensive Safety & Handling Guide: 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine This document provides essential, field-proven guidance for the safe handling and disposal of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. As a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

This document provides essential, field-proven guidance for the safe handling and disposal of 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine. As a substituted pyrazolopyridine, this compound belongs to a class of heterocyclic amines that are foundational in medicinal chemistry and drug development, including research into antiviral agents.[1] Its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risk. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and experimental integrity.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine is not publicly available, a robust hazard assessment can be synthesized from data on structurally similar compounds, including the parent 1H-pyrazolo[4,3-b]pyridine, various dimethylpyridines, and related heterocyclic amines. The primary risks are associated with acute toxicity, irritation, and potential organ effects from repeated exposure.

The following table summarizes the anticipated hazards based on surrogate data. This proactive risk assessment is the cornerstone of a safe laboratory environment.

Hazard CategoryAnticipated RiskRationale & Representative Sources
Acute Oral Toxicity Harmful if swallowed. Category 4 toxicity is common for this class. Causes gastrointestinal distress.[2][3][4][5]
Acute Dermal Toxicity Toxic or harmful in contact with skin. Dermal absorption is a significant route of exposure for pyridine derivatives.[6]
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to redness, inflammation, and discomfort.[2][3][4]
Eye Damage/Irritation Causes serious eye irritation or damage. Splashes pose a significant risk of severe, potentially irreversible, eye damage.[2][3][4]
Acute Inhalation Toxicity Harmful if inhaled; may cause respiratory irritation. Dusts or aerosols can irritate the respiratory tract.[3][4][5]
Specific Target Organ Toxicity (Repeated Exposure) Potential for damage to organs (e.g., spleen, thyroid) through prolonged or repeated exposure. Surrogate data for a related pyrazole indicates this potential long-term hazard.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist exercise; it is a dynamic risk mitigation strategy. Each component is chosen to erect a specific barrier against the identified hazards. All PPE must be inspected before use and used in accordance with institutional and regulatory standards such as OSHA's 29 CFR 1910.133.[7]

  • Eye and Face Protection: The risk of serious eye damage necessitates, at a minimum, chemical splash goggles that meet ANSI Z87.1 standards.[8] Given the potential for splashes during solution preparation or transfers, the use of a full face shield over safety goggles is the authoritative best practice.[4][8]

  • Hand Protection: Skin contact is a primary exposure route. Standard disposable nitrile gloves provide adequate splash protection but are not intended for prolonged immersion.[8] Gloves should be of sufficient thickness (e.g., >5 mil) and must be removed immediately upon any sign of contamination, using the proper removal technique to avoid skin contact.[4] For tasks with a higher risk of spills, consider wearing two pairs of gloves (double-gloving).

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory.[8] It should be fully buttoned to cover as much skin as possible.[8] For larger-scale operations or when handling concentrates, a chemically resistant apron should be worn over the lab coat.[7] Long pants and closed-toe, closed-heel shoes are required at all times.[8]

  • Respiratory Protection: All handling of solid 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine or its solutions must be performed within a certified chemical fume hood to control exposure to dusts and vapors.[7] If engineering controls are insufficient or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][9]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a self-validating system for safe handling, from preparation to cleanup.

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep_1 Verify Fume Hood Certification is Current prep_2 Assemble All Materials (Chemical, Solvents, Glassware) prep_1->prep_2 prep_3 Locate Emergency Equipment (Spill Kit, Eyewash, Shower) prep_2->prep_3 prep_4 Don Required PPE (See Donning Protocol) prep_3->prep_4 handle_1 Place Apparatus in Center of Fume Hood prep_4->handle_1 handle_2 Carefully Weigh/Transfer Chemical Away from Face handle_1->handle_2 handle_3 Perform Experimental Procedure handle_2->handle_3 handle_4 Securely Cap All Chemical Containers handle_3->handle_4 clean_1 Decontaminate Work Surface handle_4->clean_1 clean_2 Segregate & Label Waste (See Disposal Protocol) clean_1->clean_2 clean_3 Doff PPE (See Doffing Protocol) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Standard Operating Procedure for Handling Pyrazolopyridines.

PPE Donning and Doffing Procedures

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Protocol:

  • Lab Coat: Fasten completely.

  • Inner Gloves (Optional): If double-gloving.

  • Outer Gloves: Ensure cuffs are pulled over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: Place over goggles immediately before handling the chemical.

Doffing (Taking Off) Protocol: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove and dispose of in the designated chemical waste stream.

  • Face Shield: Handle by the back strap and place in a designated area for decontamination.

  • Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Hang in its designated location or place in a laundry bag if contaminated.

  • Eye Protection: Remove and decontaminate.

  • Inner Gloves (if used): Remove and dispose of.

  • Wash Hands: Wash hands thoroughly with soap and water for at least 20 seconds.[4][9]

Emergency Response & Disposal

Exposure and Spill Management
  • Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Call for an ophthalmologist or seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb the spill with an inert material such as sand or vermiculite.[11] Collect the material using non-sparking tools into a suitable, closed container for disposal.[6][12] Decontaminate the area.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel.[12] Prevent the spill from entering drains.[10][12] Contact your institution's Environmental Health & Safety (EHS) department immediately.

Chemical and PPE Disposal Plan

All waste, including contaminated PPE and rinseates, must be treated as hazardous waste.[13] Never dispose of this chemical or its containers in the standard trash or down the drain.[7][10]

cluster_waste_gen Waste Generation cluster_waste_contain Containment cluster_waste_disposal Final Disposal waste_1 Contaminated Gloves, Weigh Paper, Pipettes contain_1 Solid Waste Container (Clearly Labeled) waste_1->contain_1 waste_2 Excess Solid Chemical waste_2->contain_1 waste_3 Contaminated Solvents & Aqueous Solutions contain_2 Liquid Halogenated or Non-Halogenated Waste (As appropriate, Labeled) waste_3->contain_2 disposal_1 Store Waste Container in Satellite Accumulation Area contain_1->disposal_1 contain_2->disposal_1 disposal_2 Arrange Pickup by EHS for Incineration disposal_1->disposal_2

Caption: Waste Disposal Workflow for Pyrazolopyridine Compounds.

Disposal Protocol:

  • Solid Waste: All contaminated solid items (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[10]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[10]

  • Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations, typically via incineration by a licensed hazardous waste management company.[13] Contact your institution's EHS office for specific procedures.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 27). Safety Data Sheet.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine.
  • ECHEMI. (n.d.). 1H-PYRAZOLO[4,3-B]PYRIDINE SDS, 272-52-6 Safety Data Sheets.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • Nikol'skiy, V. V., et al. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Nikol'skiy, V. V., et al. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • ChemicalBook. (2026, March 21). 1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, June 26). Safety Data Sheet.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • ResearchGate. (2022, November 15). How to quench Pyridine?
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • MDPI. (2022, July 23). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.

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